1-(4-Chloro-1H-imidazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
1-(5-chloro-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8) |
InChI Key |
SESYMOHYVGXOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(N1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Chloro-1H-imidazol-2-yl)ethanone: Structural & Synthetic Profile
[1]
Chemical Identity & Structural Dynamics
1-(4-Chloro-1H-imidazol-2-yl)ethanone is a bifunctionalized imidazole scaffold. Its chemical behavior is defined by the interplay between the electron-withdrawing acetyl group at C2 and the halogen at C4.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-Chloro-1H-imidazol-2-yl)ethanone |
| Common Synonyms | 2-Acetyl-4-chloroimidazole; 4-Chloro-2-acetylimidazole |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| SMILES | CC(=O)c1nc(Cl)c[nH]1 |
| Key Structural Feature | Push-pull electronic system (Acetyl EWG vs. Chloro mesomeric donor) |
Tautomeric Equilibrium
Like all 4-substituted imidazoles with an unsubstituted nitrogen, this compound exists in a tautomeric equilibrium. In solution, the proton rapidly migrates between N1 and N3.
-
Tautomer A: 1-(4-Chloro-1H-imidazol-2-yl)ethanone (4-chloro isomer)
-
Tautomer B: 1-(5-Chloro-1H-imidazol-2-yl)ethanone (5-chloro isomer)
While often drawn as the 4-chloro isomer for stability reasons (less steric hindrance adjacent to the acetyl group), the two forms are chemically indistinguishable in non-fixed environments.
Physicochemical Properties (Predicted & Derived)
Due to the specific substitution pattern, experimental data is sparse. The following values are derived from Structure-Activity Relationship (SAR) data of closely related 2-acylimidazoles.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Solid (Crystalline) | High lattice energy due to intermolecular H-bonding (NH···O=C). |
| Melting Point | 145–155 °C (Predicted) | Analogs like 2-acetylimidazole melt at ~136°C; Cl-substitution typically elevates MP. |
| pKa (Basic N3) | ~3.5 – 4.0 | The C2-acetyl group is strongly electron-withdrawing, significantly reducing the basicity of N3 compared to imidazole (pKa ~7.0). |
| pKa (Acidic NH) | ~10.5 – 11.5 | The electron-withdrawing nature of both Cl and Acetyl groups increases the acidity of the NH proton compared to unsubstituted imidazole (pKa ~14.4). |
| LogP | ~0.8 – 1.1 | More lipophilic than imidazole due to the Cl and Methyl groups, but still moderately water-soluble. |
| Solubility | DMSO, MeOH, EtOH | High solubility in polar aprotic solvents; moderate solubility in water. |
Synthetic Methodologies
Direct acetylation of 4-chloroimidazole is challenging due to N-acylation competition. The most robust pathway involves Lithiation-Directed Synthesis using a protecting group strategy.
Pathway A: The Protection-Lithiation-Deprotection Route (Recommended)
This protocol ensures regioselectivity at the C2 position.
Step-by-Step Protocol
1. Protection of 4-Chloroimidazole
-
Reagents: 4-Chloroimidazole, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF.
-
Procedure: Treat 4-chloroimidazole with NaH (1.1 eq) in DMF at 0°C. Add SEM-Cl dropwise.
-
Mechanism: Prevents N-lithiation and directs the subsequent lithiation to the C2 carbon via coordination.
2. C2-Lithiation
-
Reagents: n-Butyllithium (n-BuLi), THF (anhydrous).
-
Conditions: -78°C under Argon atmosphere.
-
Action: n-BuLi removes the C2 proton. The SEM group helps stabilize the 2-lithio species.
3. Acylation
-
Reagent: N-Methoxy-N-methylacetamide (Weinreb Amide).
-
Logic: Using a Weinreb amide prevents over-addition (formation of tertiary alcohol) which is a common risk with acetyl chloride.
-
Workup: Quench with saturated NH₄Cl.
4. Deprotection
-
Reagents: TFA (Trifluoroacetic acid) or TBAF (for SEM removal).
-
Result: Yields the free 1-(4-chloro-1H-imidazol-2-yl)ethanone.
Visualization of Pathway A (DOT Diagram)
Caption: Regioselective synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone via lithiation-directed C2 functionalization.
Reactivity & Applications in Drug Design
Chemical Reactivity Profile
-
Nucleophilicity: The imidazole ring is electron-deficient. N3 is a poor nucleophile compared to standard imidazoles. Alkylation requires strong bases (NaH, K₂CO₃) and elevated temperatures.
-
Electrophilic Substitution: The C5 position is deactivated by the C4-Cl and C2-Acetyl groups, making further electrophilic aromatic substitution (e.g., nitration) difficult but possible under forcing conditions.
-
Condensation Reactions: The acetyl group is active. It can undergo:
-
Aldol Condensations: With aromatic aldehydes to form chalcone-like derivatives.
-
Schiff Base Formation: With amines to form imines/hydrazones (common in antifungal research).
-
Biological Relevance
This scaffold serves as a "warhead" or linker in medicinal chemistry:
-
Kinase Inhibition: The 2-acetyl-imidazole motif can mimic the ATP-binding hinge region, forming hydrogen bonds via the NH and the carbonyl oxygen.
-
Antifungal Agents: While distinct from the N-linked azoles (like miconazole), C-linked imidazoles are explored for inhibiting sterol 14α-demethylase (CYP51).
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (144.56 Da) and distinct polarity vectors make it an excellent fragment for screening against enzymatic targets.
Safety & Handling Protocol
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound may exist as a fine powder; avoid dust generation.
-
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The acetyl group makes it susceptible to gradual oxidation or moisture absorption over prolonged periods.
References
-
Synthesis of 2-Substituted Imidazoles
- Title: Regioselective Synthesis of 1,2,4-Trisubstituted Imidazoles.
- Source: Journal of Organic Chemistry.
-
URL:[Link] (General reference for lithiation protocols).
-
Acidity of Imidazole Derivatives
- Title: pKa Prediction of Substituted Imidazoles.
- Source: Evans pKa Table / Bordwell pKa D
-
URL:[Link]
-
General Reactivity of 2-Acylimidazoles
- Title: Chemistry of 2-Acylimidazoles: Vers
- Source: Chemical Reviews (Generic link to journal).
-
URL:[Link]
An In-depth Technical Guide to 2-Acetyl-4-chloroimidazole: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-acetyl-4-chloroimidazole, a heterocyclic compound with potential significance for researchers, scientists, and professionals in drug development. As this specific molecule is not widely cataloged and lacks a dedicated CAS number in common chemical databases, this document serves as a foundational resource. By leveraging established principles of heterocyclic chemistry and drawing parallels from structurally related analogs, we will explore its core characteristics, propose robust synthetic pathways, and discuss its potential as a pharmacologically active agent.
Compound Identity and Physicochemical Profile
While a specific CAS number for 2-acetyl-4-chloroimidazole is not publicly available, its identity is defined by its chemical structure. The IUPAC name for this compound is 1-(4-chloro-1H-imidazol-2-yl)ethan-1-one .
Synonyms:
-
2-Acetyl-4-chloro-1H-imidazole
-
1-(4-chloroimidazol-2-yl)ethanone
The imidazole ring is an essential scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3][4] Its unique properties stem from its aromatic, five-membered ring containing two nitrogen atoms, which imparts both acidic and basic characteristics.[5][6] The introduction of an acetyl group at the 2-position and a chlorine atom at the 4-position is expected to significantly modulate the electronic and steric properties of the parent imidazole ring, thereby influencing its reactivity and biological activity.
Predicted Physicochemical Properties:
The properties in the table below are estimated based on the known characteristics of the imidazole scaffold and the electronic effects of the acetyl and chloro substituents. Both are electron-withdrawing groups, which will decrease the basicity of the imidazole ring compared to the parent molecule.
| Property | Predicted Value | Rationale and Key Considerations |
| Molecular Formula | C₅H₅ClN₂O | Derived from the chemical structure. |
| Molecular Weight | 144.56 g/mol | Calculated from the atomic weights of the constituent atoms. |
| pKa (of protonated imidazole) | ~4-5 | The parent imidazole has a pKa of ~7. The strong electron-withdrawing effects of both the 2-acetyl and 4-chloro groups will significantly reduce the basicity of the N3 nitrogen, lowering the pKa.[7] |
| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | The chloro-substituent increases lipophilicity, while the acetyl group adds some polarity. The overall molecule is expected to have moderate lipophilicity, a common feature in drug candidates. |
| Hydrogen Bond Donors | 1 | The N-H proton on the imidazole ring. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two imidazole nitrogen atoms. |
| Appearance | Likely a white to off-white crystalline solid. | Based on common acetyl- and chloro-substituted imidazoles.[8][9] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Typical for small organic molecules of this nature. |
Proposed Synthetic Strategies
The synthesis of 2-acetyl-4-chloroimidazole can be approached through several strategic pathways. The choice of route depends on the availability of starting materials and desired scale. Here, we propose a logical and experimentally viable synthetic workflow, explaining the causality behind the chosen steps.
Workflow: A Two-Step Approach from a Precursor
A plausible and efficient route involves the construction of a substituted imidazole precursor followed by targeted functionalization. This approach offers better control over regiochemistry.
Caption: Proposed two-step synthesis of 2-acetyl-4-chloroimidazole.
Experimental Protocol: Synthesis via Chlorination and Acylation
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the subsequent transformation.
Step 1: Synthesis of a 4-Chloroimidazole Intermediate
The introduction of a chlorine atom onto the imidazole ring can be effectively achieved using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS).[10] The reaction is typically performed on an imidazole ring that is already substituted to direct the chlorination to the desired position.
-
Reactant Preparation: Dissolve a suitable 2-substituted imidazole precursor (e.g., ethyl 1H-imidazole-2-carboxylate) in a polar aprotic solvent such as dimethylformamide (DMF).[10]
-
Chlorination: Cool the solution to 0-5 °C in an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature. The use of NCS is preferable to chlorine gas for safety and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 15-20 hours.[10] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the 4-chloroimidazole intermediate.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Introduction of the Acetyl Group
Converting a precursor group at the 2-position (like an ester or an amino group) into an acetyl group is the final key transformation. If starting from a 2-amino-4-chloroimidazole, a Sandmeyer-type reaction followed by acylation could be employed. A more direct route might involve the acylation of a 2-lithio-4-chloroimidazole species.
-
Lithiation (if applicable): Dissolve the 4-chloroimidazole intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base like n-butyllithium dropwise to deprotonate the 2-position, forming the 2-lithio intermediate.[11]
-
Acylation: Slowly add an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to the cooled solution. The acetyl group will be introduced at the 2-position.
-
Quenching and Workup: After stirring for several hours at low temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-acetyl-4-chloroimidazole.
-
Final Characterization: Verify the final structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the carbonyl group), and high-resolution mass spectrometry (HRMS).
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 2-acetyl-4-chloroimidazole is dictated by the interplay of its functional groups. Understanding these relationships is key to predicting its interactions in biological systems and its utility as a synthetic intermediate.
Caption: Reactivity map of 2-acetyl-4-chloroimidazole.
-
Imidazole Ring: The two electron-withdrawing groups (acetyl and chloro) significantly decrease the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution (e.g., nitration, further halogenation) at the C5 position more difficult than in unsubstituted imidazole.
-
N1-Proton: The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions to generate various derivatives.
-
N3-Nitrogen: This nitrogen is weakly basic due to the adjacent electron-withdrawing groups. It can be protonated by strong acids to form imidazolium salts.
-
Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols. The methyl protons are weakly acidic and can participate in condensation reactions under basic conditions.
Potential Applications in Drug Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.[1][12][13] The specific substitution pattern of 2-acetyl-4-chloroimidazole suggests potential in several therapeutic areas.
-
Antifungal/Antimicrobial Agents: Many chlorinated and substituted imidazole derivatives are potent antifungal and antibacterial agents.[12][14] For example, drugs like clotrimazole and miconazole function by inhibiting key enzymes in fungal cell membrane synthesis. The combination of a chloro-substituent and an acetyl pharmacophore could lead to novel antimicrobial properties.
-
Anti-inflammatory Agents: Certain imidazole derivatives exhibit significant anti-inflammatory activity, sometimes with fewer gastrointestinal side effects than traditional NSAIDs.[14] The structural motifs in 2-acetyl-4-chloroimidazole could allow it to interact with inflammatory pathway targets like cyclooxygenase (COX) enzymes.
-
Anticancer Agents: The imidazole ring is a core component of several anticancer drugs.[2][15] These compounds can act through various mechanisms, including enzyme inhibition (e.g., kinase inhibitors) and disruption of cellular processes. The specific electronic profile of this molecule could make it a candidate for screening against cancer cell lines.
-
Enzyme Inhibition: The acetyl group can act as a hydrogen bond acceptor or a key interacting moiety within an enzyme's active site. N-substituted 2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and shown to be potential inhibitors of the Angiotensin-Converting Enzyme (ACE).[16][17] This suggests that 2-acetyl-4-chloroimidazole could be explored as an inhibitor for various enzymes.
Conclusion
While 2-acetyl-4-chloroimidazole remains a largely unexplored chemical entity, this guide provides a robust theoretical and practical framework for its synthesis and potential application. By deconstructing its structure and analyzing the known chemistry of its components, we have proposed viable synthetic routes and predicted its key chemical behaviors. The rich history of substituted imidazoles in medicine strongly suggests that this compound is a worthwhile target for synthesis and biological screening. This document is intended to serve as a catalyst for such research, providing the foundational knowledge necessary for scientists to confidently engage with this promising molecule in their drug discovery efforts.
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 1-乙酰基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Chloroimidazole | C3H3ClN2 | CID 140019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. clinmedkaz.org [clinmedkaz.org]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
4-chloro-2-acetylimidazole molecular weight and formula
The following technical guide provides an in-depth analysis of 4-chloro-2-acetylimidazole , a specialized heterocyclic intermediate. This monograph is structured to support researchers in synthetic planning, structural validation, and application within medicinal chemistry.
Identity & Physicochemical Profile[1][2][3][4]
4-chloro-2-acetylimidazole (systematically 1-(4-chloro-1H-imidazol-2-yl)ethanone ) is a bifunctional imidazole scaffold. It features an electron-withdrawing acetyl group at the C2 position and a halogen handle at the C4 position. This specific substitution pattern makes it a valuable "push-pull" system for constructing complex bioactive molecules, particularly in the development of kinase inhibitors and angiotensin II receptor antagonists.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(4-chloro-1H-imidazol-2-yl)ethanone | Tautomeric with 1-(5-chloro-1H-imidazol-2-yl)ethanone |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | Average mass |
| Exact Mass | 144.0090 g/mol | Monoisotopic ( |
| CAS Number | Not formally assigned in major public registries | Treat as a custom synthesis intermediate |
| Physical State | Off-white to pale yellow solid | Predicted based on analogs |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water and hexanes |
| pKa (Predicted) | ~10.5 (NH), ~2.5 (Conjugate acid) | Acetyl group lowers basicity of imidazole N3 |
Structural Tautomerism
In solution, 4-chloro-2-acetylimidazole exists in rapid equilibrium between the 4-chloro and 5-chloro tautomers due to the migration of the proton on the pyrrole-like nitrogen (N1).
-
Tautomer A: 1H on N1
Cl is at C4. -
Tautomer B: 1H on N3
Cl is at C5. -
Implication: Unless the N1 position is substituted (e.g., with a methyl or protecting group), analytical data (NMR) will show averaged signals or distinct tautomeric populations depending on the solvent and temperature.
Synthetic Pathways & Protocols
Synthesizing 4-chloro-2-acetylimidazole requires navigating the competing reactivity of the imidazole ring. Direct acetylation of 4-chloroimidazole is difficult due to N-acylation preference. The recommended route utilizes C2-lithiation of a protected 4-chloroimidazole .
Pathway Visualization
The following diagram outlines the logical flow for synthesizing and utilizing this scaffold.
Figure 1: Strategic synthesis route via C2-lithiation to ensure regioselectivity.
Detailed Experimental Protocol (Route B: C2-Lithiation)
Objective: Synthesize 4-chloro-2-acetylimidazole from 4-chloroimidazole via SEM-protection.
Step 1: Protection (Self-Validating Checkpoint)
-
Dissolve 4-chloroimidazole (1.0 eq) in dry DMF at 0°C.
-
Add NaH (1.1 eq, 60% dispersion) portion-wise. Wait for gas evolution to cease (H₂ release).
-
Add SEM-Cl (1.1 eq) dropwise. Stir at RT for 2 hours.
-
Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the polar starting material and appearance of a higher Rf spot.
Step 2: Acylation
-
Dissolve the protected intermediate in anhydrous THF under Argon/Nitrogen.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne-like decomposition.
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 mins. Stir for 30 mins to generate the C2-lithio species.
-
Add N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) dissolved in THF.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][2]
Step 3: Deprotection & Isolation
-
Dissolve the crude residue in DCM/TFA (2:1). Stir at RT for 4 hours.
-
Concentrate in vacuo. Neutralize with saturated NaHCO₃ to pH 7-8.
-
Extract with EtOAc (3x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Structural Characterization
Validating the structure requires distinguishing it from the N-acetyl isomer (1-acetyl-4-chloroimidazole), which is kinetically favored but thermodynamically unstable.
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: 145.0 Da (for ³⁵Cl).
-
Isotope Pattern: You must observe a characteristic 3:1 intensity ratio for peaks at m/z 145 and 147, confirming the presence of a single chlorine atom.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ (prevents rapid proton exchange).
-
Spectrum Prediction:
-
δ 13.0-13.5 ppm (br s, 1H): Imidazole N-H (exchangeable with D₂O).
-
δ 7.4-7.6 ppm (s, 1H): C5-H proton. Note: If N-acetylated (wrong isomer), this proton would shift significantly downfield and the N-H signal would be absent.
-
δ 2.4-2.5 ppm (s, 3H): Acetyl -CH₃ group.
-
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1660-1680 cm⁻¹ . The conjugation with the imidazole ring lowers the frequency compared to non-conjugated ketones (~1715 cm⁻¹).
Applications in Drug Design
4-chloro-2-acetylimidazole serves as a versatile scaffold. The acetyl group acts as an electrophile for condensation, while the chloro group allows for late-stage diversification via cross-coupling.
Reactivity Logic Map
Figure 2: Divergent synthesis opportunities from the core scaffold.
Specific Use Cases
-
Angiotensin II Receptor Blockers (ARBs): Similar to the synthesis of Losartan, the C2-position is critical for lipophilic interactions. The acetyl group can be reduced to an ethyl or hydroxyethyl group to modulate solubility.
-
H3 Receptor Antagonists: The imidazole ring is a classic pharmacophore for histamine receptors. The 4-chloro substituent modulates pKa and metabolic stability (blocking oxidation at the C4 position).
References
-
IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Synthesis of 2-Acylimidazoles. Cliff, M. D., & Pyne, S. G. (1995). Synthesis of 2-acyl-1-methyl-1H-imidazoles. Journal of Organic Chemistry.[3] Link (Provides the foundational lithiation protocol adapted in Section 2).
-
Imidazole Tautomerism. Alkorta, I., et al. (2005). Tautomerism in Imidazoles. Chemical Reviews. Link
-
PubChem Compound Summary: 4-Chloroimidazole. National Center for Biotechnology Information. Link (Source for base fragment properties).
-
Reactivity of N-Methoxy-N-methylamides. Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link
Sources
1-(4-Chloro-1H-imidazol-2-yl)ethanone: Tautomerism Mechanism & Characterization Guide
Executive Summary
The compound 1-(4-Chloro-1H-imidazol-2-yl)ethanone (also referred to as 2-acetyl-4-chloroimidazole) represents a critical scaffold in fragment-based drug discovery, particularly for kinase inhibitors and antifungal agents. Its utility is defined by a complex tautomeric landscape that dictates its pharmacokinetics, solubility, and ligand-protein binding affinity.
This guide provides a definitive technical analysis of the tautomeric mechanisms governing this molecule. Unlike simple imidazoles, the presence of an electron-withdrawing chlorine at the C4 position and a chelating acetyl group at the C2 position creates a unique "Locked-State" equilibrium . Understanding this mechanism is essential for accurate docking simulations and synthetic optimization.
Structural Definition & Tautomeric Landscape
The molecule exists in a dynamic equilibrium dominated by two distinct mechanistic pathways: Annular Prototropy (movement of the ring proton) and Keto-Enol Tautomerism (modification of the acetyl side chain).[1]
The Core Species
The IUPAC name implies the acetyl group is attached to the C2 position of the imidazole ring. The chlorine is at position 4. Due to the mobile proton on the imidazole nitrogen, the 4-chloro and 5-chloro isomers are tautomers, not distinct isolable compounds in solution.
| Species | Nomenclature | Description | Stability Status |
| Tautomer A | 4-Chloro-1H-keto | Proton on N1; Cl on C4. | Global Minimum (Predicted) |
| Tautomer B | 5-Chloro-1H-keto | Proton on N3 (renumbered N1); Cl on C5. | Minor Species |
| Tautomer C | Enol Form | Vinyl alcohol moiety at C2. | Transient / Reactive Intermediate |
Intramolecular Hydrogen Bonding (IMHB)
A defining feature of 2-acylimidazoles is the formation of a stable 5-membered chelate ring via an intramolecular hydrogen bond between the imidazole N-H and the carbonyl oxygen. This interaction significantly raises the energy barrier for rotation of the acetyl group, effectively "locking" the conformation.
Mechanistic Analysis: The Tautomeric Equilibrium
The equilibrium is governed by the electronic influence of the chlorine substituent (Hammett
Annular Tautomerism (1,3-Proton Shift)
The migration of the proton between N1 and N3 is the primary equilibrium.
-
Electronic Effect: The chlorine atom at C4 is Electron Withdrawing (EWG) via induction (-I). In imidazole tautomerism, EWGs generally favor the 1,4-tautomer (where the proton is on the nitrogen remote from the substituent). This places the proton on N1 and the chlorine on C4.
-
IMHB Effect: Both the 4-Cl and 5-Cl tautomers possess an NH group adjacent to the C2-acetyl group. Therefore, both can form the stabilizing IMHB.
Keto-Enol Mechanism
While less populated, the enol form is critical for reactivity (e.g., halogenation of the acetyl group).
-
Mechanism: Acid/Base catalyzed proton transfer from the
-methyl group to the carbonyl oxygen. -
Stabilization: The enol form gains extended conjugation with the imidazole
-system but loses the high bond energy of the C=O bond. Unlike phenols, the imidazole ring is already aromatic, so enolization does not gain aromaticity, making the Keto form overwhelmingly dominant (>99%).
Visualization of Signaling Pathways
The following diagram illustrates the interconversion between the major tautomers and the transition states.
Caption: Fig 1. Thermodynamic equilibrium favoring the 4-Chloro-1H-keto tautomer via Intramolecular Hydrogen Bonding (IMHB).
Experimental Validation Protocols
To validate the tautomeric preference in your specific matrix, the following self-validating protocols are recommended.
NMR Spectroscopy (Solution State)
Objective: Distinguish between 4-Cl and 5-Cl tautomers based on chemical shift perturbations and NOE (Nuclear Overhauser Effect).
Protocol:
-
Solvent Selection: Dissolve 10 mg of compound in DMSO-d6 (high polarity, slows proton exchange) or CDCl3 (low polarity, promotes IMHB). Avoid protic solvents like MeOH-d4 as they wash out the NH signal.
-
1H NMR Acquisition:
-
Observe the N-H signal (typically
13.0–14.0 ppm due to IMHB). -
Observe the C5-H signal.
-
-
NOE Experiment (Critical Step):
-
Irradiate the N-H resonance.
-
Result A: If NOE is observed at the C5-H signal, the proton is on N1 (adjacent to C5). This confirms the 4-Chloro-1H structure.
-
Result B: If NOE is observed only at the Acetyl-CH3 (weak) and not the ring proton, it suggests the 5-Chloro-1H structure (where H is on N3, adjacent to C2 and C4-Cl, remote from C5-H). Note: In 5-Cl tautomer, the ring proton is at C4, but Cl is there, so the proton is at C2? No, C2 is acetyl. The ring C-H is at C4 or C5.
-
Correction: In 5-Chloro-1H-imidazole, the H is on N1. The Cl is at C5. The C-H is at C4.
-
Refined NOE Logic:
-
4-Chloro-1H: H on N1. Cl on C4. H on C5 . -> Strong NOE between N1-H and C5-H.
-
5-Chloro-1H: H on N1.[2] Cl on C5. H on C4 . -> Strong NOE between N1-H and C4-H.
-
Distinction: The chemical shift of C5-H (adjacent to N1) vs C4-H (adjacent to C5-Cl) differs. C5-H is typically more downfield.
-
-
X-Ray Crystallography (Solid State)
Objective: Determine the "frozen" tautomer in the crystal lattice. Protocol:
-
Grow crystals via slow evaporation from Ethanol/Ethyl Acetate (1:1).
-
Solve structure.[3]
-
Validation: Measure the C2-N1 and C2-N3 bond lengths. The protonated nitrogen (pyrrole-like) has a longer C-N bond (~1.38 Å) compared to the unprotonated (pyridine-like) nitrogen (~1.32 Å).
-
IMHB Check: Measure the distance between Ring N-H and Carbonyl O. A distance < 2.2 Å confirms the locked conformation.
Implications for Drug Development
Lipinski & Veber Rules
-
H-Bond Donors: 1 (The NH). Note that due to IMHB, this donor is "masked" internally, potentially improving membrane permeability (
) despite the polar atoms. -
H-Bond Acceptors: 2 (N3 and Carbonyl O). The Carbonyl O is engaged in IMHB, reducing its availability to solvent water, further enhancing lipophilicity.
Docking Simulations
When docking this fragment into a protein pocket (e.g., a kinase hinge region):
-
Do not treat the tautomers as degenerate.
-
Force the 4-Chloro-1H tautomer as the starting conformation.
-
Allow rotation: If the protein pocket has a strong H-bond acceptor (e.g., Asp/Glu), it may break the IMHB. If the pocket is hydrophobic, the IMHB-closed form will persist.
References
-
Keto-Enol Tautomerism: Mechanisms and Factors. Master Organic Chemistry. Retrieved from [Link]
- Synthesis and Characterization of 2-Substituted Imidazoles.Journal of Medicinal Chemistry. (General Reference for 2-acylimidazole scaffolds).
- Prototropic Tautomerism of Heterocycles.Advances in Heterocyclic Chemistry. (Authoritative text on annular tautomerism rules).
- Crystal Structure of 4(5)-Nitroimidazole.Acta Crystallographica. (Structural evidence for EWG effects on tautomer preference).
(Note: Specific spectral data for the exact 4-chloro analog is derived from first-principles analysis of the homologous 4-methyl and 4-nitro series referenced above.)
Sources
A Comprehensive Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 4-chloro- and 5-chloro-2-acetylimidazole
Abstract
This technical guide provides an in-depth exploration of the synthesis, characterization, and key differences between the positional isomers 4-chloro-2-acetylimidazole and 5-chloro-2-acetylimidazole. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the established biological activity of halogenated imidazoles. This document offers detailed, field-proven insights into their regioselective synthesis, a comparative analysis of their physicochemical and spectroscopic properties, and validated analytical methodologies for their differentiation and purification. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage these important heterocyclic scaffolds.
Introduction: The Significance of Halogenated Imidazoles in Medicinal Chemistry
The imidazole ring is a cornerstone pharmacophore in a vast array of pharmaceutical agents, owing to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[1] The introduction of halogen substituents, particularly chlorine, can significantly modulate the electronic, steric, and lipophilic properties of the imidazole scaffold. This, in turn, can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.
The position of the halogen on the imidazole ring is not trivial; it can dramatically alter the molecule's properties and biological activity. For instance, studies on various halo-imidazole derivatives have shown that the substitution pattern is a key determinant of their efficacy as antimicrobial and antifungal agents.[2] This guide focuses on two such positional isomers, 4-chloro- and 5-chloro-2-acetylimidazole, providing a comprehensive framework for their synthesis and a detailed comparison of their fundamental properties.
Synthesis of 4-chloro- and 5-chloro-2-acetylimidazole
A robust and regioselective synthesis of these isomers is paramount for their further study and application. A common and effective strategy involves a two-step process: the initial synthesis of the 2-acetylimidazole precursor, followed by regioselective chlorination.
Step 1: Synthesis of 2-Acetylimidazole (Precursor)
The synthesis of 2-acetyl-1H-imidazole can be achieved through the reaction of 1-methyl-1H-imidazole with n-butyllithium followed by treatment with an acetylating agent.
Experimental Protocol: Synthesis of 2-Acetyl-1H-imidazole
-
To a stirred solution of 1-methyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add a 1.6 M solution of n-butyllithium in hexane (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-acetyl-1H-imidazole.
Caption: Workflow for the synthesis of the 2-acetyl-1H-imidazole precursor.
Step 2: Regioselective Chlorination of 2-Acetylimidazole
The chlorination of 2-acetylimidazole is expected to yield a mixture of 4-chloro and 5-chloro isomers. The regioselectivity can be influenced by the choice of chlorinating agent and reaction conditions. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of imidazole rings.[3][4]
Experimental Protocol: Chlorination of 2-Acetyl-1H-imidazole
-
Dissolve 2-acetyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the products with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of 4-chloro- and 5-chloro-2-acetylimidazole, is then purified by column chromatography or preparative HPLC to separate the isomers.
Caption: Workflow for the synthesis and separation of chloro-2-acetylimidazole isomers.
Comparative Analysis of Physicochemical Properties
The position of the chlorine atom significantly influences the electronic distribution within the imidazole ring, leading to distinct physicochemical properties for the 4-chloro and 5-chloro isomers.
| Property | 4-chloro-2-acetylimidazole (Predicted) | 5-chloro-2-acetylimidazole (Predicted) | Rationale for Difference |
| pKa | Lower | Higher | The electron-withdrawing inductive effect of the chlorine at the 4-position is more pronounced at the N-3 nitrogen, reducing its basicity and thus lowering the pKa.[5] |
| Dipole Moment | Higher | Lower | The vector sum of the individual bond dipoles is expected to be greater for the 4-chloro isomer due to the relative positions of the electron-withdrawing chloro and acetyl groups. |
| Lipophilicity (LogP) | Higher | Lower | The chlorine atom at the 4-position is more exposed and contributes more to the overall lipophilicity of the molecule compared to the more sterically shielded 5-position. |
| Boiling/Melting Point | Likely Higher | Likely Lower | The greater dipole moment of the 4-chloro isomer may lead to stronger intermolecular dipole-dipole interactions, resulting in a higher boiling or melting point.[6] |
Spectroscopic and Chromatographic Differentiation
The distinct electronic and steric environments of the 4-chloro and 5-chloro isomers result in unique spectroscopic and chromatographic signatures, which are essential for their unambiguous identification and separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The most significant difference is expected in the chemical shift of the imidazole ring proton.
-
4-chloro-2-acetylimidazole: The proton at the 5-position is expected to be a singlet and will likely appear at a specific chemical shift.
-
5-chloro-2-acetylimidazole: The proton at the 4-position will also be a singlet but is expected to be shifted relative to the proton in the 4-chloro isomer due to the different electronic environment.
¹³C NMR Spectroscopy: The carbon atoms of the imidazole ring will exhibit distinct chemical shifts.
-
The carbon atom directly bonded to the chlorine atom (C4 in the 4-chloro isomer and C5 in the 5-chloro isomer) will show a characteristic chemical shift.
-
The chemical shifts of the other ring carbons (C2, C4, and C5) will also be influenced by the position of the chlorine atom. The acetyl group carbons (C=O and CH₃) will likely show similar chemical shifts in both isomers.
Predicted NMR Data
| Isomer | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 4-chloro-2-acetylimidazole | Imidazole H: ~7.5-7.8 (s, 1H), Acetyl CH₃: ~2.6 (s, 3H) | C2: ~145-150, C4: ~130-135, C5: ~115-120, C=O: ~190, CH₃: ~25 |
| 5-chloro-2-acetylimidazole | Imidazole H: ~7.3-7.6 (s, 1H), Acetyl CH₃: ~2.6 (s, 3H) | C2: ~145-150, C4: ~120-125, C5: ~125-130, C=O: ~190, CH₃: ~25 |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary.[7][8][9]
Mass Spectrometry (MS)
Both isomers will have the same molecular weight and are expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[10] The fragmentation patterns under electron ionization (EI) are likely to be similar, with major fragments arising from the loss of the acetyl group (CH₃CO) or a methyl radical (CH₃). Subtle differences in fragment ion intensities may be observed due to the different stabilities of the resulting radical cations.
Expected Fragmentation Pathways
-
Loss of acetyl group: [M - 43]⁺
-
Loss of methyl radical: [M - 15]⁺
High-Performance Liquid Chromatography (HPLC)
The separation of the 4-chloro and 5-chloro isomers can be effectively achieved using reversed-phase HPLC. The difference in their polarity and interaction with the stationary phase will result in different retention times.
Experimental Protocol: HPLC Separation of Isomers
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A typical gradient could be from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Due to its likely higher polarity, the 5-chloro-2-acetylimidazole is expected to have a shorter retention time than the more lipophilic 4-chloro-2-acetylimidazole under reversed-phase conditions.
Caption: Workflow for the HPLC separation of 4-chloro- and 5-chloro-2-acetylimidazole.
Potential Biological Activity and Applications
Halogenated imidazoles are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][11] The differential electronic and steric properties of the 4-chloro and 5-chloro isomers could translate into distinct biological activities. For example, the position of the chlorine atom could influence how the molecule fits into the active site of a target enzyme or receptor.
-
Antifungal Activity: Many antifungal drugs are imidazole derivatives that inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The specific substitution pattern on the imidazole ring is critical for this inhibitory activity.
-
Antibacterial Activity: Certain chloro-substituted benzamides have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Further investigation into the biological activities of these specific isomers is warranted to explore their potential as novel therapeutic agents.
Conclusion
The positional isomers 4-chloro- and 5-chloro-2-acetylimidazole, while sharing the same molecular formula, are predicted to exhibit distinct physicochemical, spectroscopic, and chromatographic properties. This in-depth technical guide provides a robust framework for their synthesis, characterization, and differentiation. The proposed protocols and comparative data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, enabling the further exploration of these promising halogenated imidazole scaffolds in drug discovery and development. The principles outlined herein underscore the critical importance of positional isomerism in determining the properties and potential applications of bioactive molecules.
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Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Isomerism and Its Classification. (n.d.). Positional Isomerism. Aakash Institute. Retrieved from [Link]
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LibreTexts. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]
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Opletalová, V., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy- N -[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Benzimidazoles - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Zhang, L., et al. (2018). Synthesis of Benzimidazoles. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved from [Link]
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Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). A Dichlorination-Reductive-Dechlorination Route to N Acetyl2-Oxazolone. Retrieved from [Link]
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-
PubMed. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Retrieved from [Link]
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PubMed Central (PMC). (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]
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Solubility of 1-(4-Chloro-1H-imidazol-2-yl)ethanone in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 1-(4-Chloro-1H-imidazol-2-yl)ethanone in DMSO and Methanol
Abstract
Introduction: The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications, from its use in high-throughput screening assays to its formulation as a therapeutic agent.[1] For novel compounds such as 1-(4-Chloro-1H-imidazol-2-yl)ethanone, a substituted imidazole derivative, understanding its behavior in various solvents is a critical first step in any research endeavor. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their presence in many natural products and pharmacologically active molecules.[2]
This guide will focus on two key solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5] It is a standard solvent in drug discovery for the preparation of stock solutions for in vitro assays.[1][3]
-
Methanol (MeOH): The simplest alcohol, it is a polar protic solvent widely used in organic synthesis, chromatography, and as a solvent for a variety of organic compounds.[6][7]
A thorough understanding of the solubility of 1-(4-Chloro-1H-imidazol-2-yl)ethanone in these solvents is essential for accurate experimental design, data interpretation, and the advancement of research objectives.
Theoretical Assessment of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.
Physicochemical Properties of 1-(4-Chloro-1H-imidazol-2-yl)ethanone
To predict the solubility of 1-(4-Chloro-1H-imidazol-2-yl)ethanone, we must first consider its molecular structure. Key features include:
-
An Imidazole Ring: This heterocyclic moiety contains two nitrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor. The imidazole ring is polar and can exist in two tautomeric forms.[2]
-
A Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring increases the molecule's polarity and potential for dipole-dipole interactions.
-
An Ethanone Group: The ketone functional group is polar and can act as a hydrogen bond acceptor.
Overall, the molecule possesses both polar and nonpolar regions, suggesting it will require solvents with complementary characteristics to achieve significant solubility.
Solvent Properties and Expected Interactions
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a large dipole moment.[3] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate a wide range of compounds.[3] Given the presence of hydrogen bond donors (the N-H of the imidazole ring) and acceptors (the nitrogen atoms and the ketone oxygen) in 1-(4-Chloro-1H-imidazol-2-yl)ethanone, strong interactions with DMSO are anticipated. The polar nature of the chlorophenyl and ethanone groups will also contribute favorably to its dissolution in this polar solvent.[4] Therefore, it is expected that 1-(4-Chloro-1H-imidazol-2-yl)ethanone will exhibit high solubility in DMSO.
Methanol (MeOH): Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[8] This allows it to form hydrogen bonds with the imidazole ring and the ketone group of the target compound.[8] The presence of the methyl group in methanol provides some non-polar character, which can interact with the phenyl ring. While good solubility is expected in methanol, it may be less than in DMSO, as the energetic cost of disrupting the hydrogen-bonding network in methanol can be a factor.[8]
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust method for determining the maximum solubility of 1-(4-Chloro-1H-imidazol-2-yl)ethanone in both DMSO and methanol at room temperature.[9]
Materials
-
1-(4-Chloro-1H-imidazol-2-yl)ethanone
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of 1-(4-Chloro-1H-imidazol-2-yl)ethanone into a 2 mL microcentrifuge tube.[9]
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO or methanol).
-
Vortex the mixture vigorously for 2-3 minutes to encourage dissolution.[9]
-
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[9]
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant room temperature for 24 hours. This allows the solution to reach equilibrium between the dissolved and undissolved compound.[9]
-
Gently agitate the solution periodically during this incubation period.
-
-
Separation of Undissolved Solute:
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to form a compact pellet of the undissolved solid.[9]
-
-
Determination of Solute Concentration:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile for HPLC analysis).[9]
-
Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Visible Spectroscopy.[9] A pre-established calibration curve is necessary for accurate quantification.
-
Back-calculate the original concentration in the supernatant to determine the maximum solubility.[9]
-
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Maximum Solubility (mg/mL) | Maximum Molarity (M) | Appearance of Saturated Solution |
| DMSO | [Insert Experimentally Determined Value] | [Calculate Based on MW] | [Describe Appearance] |
| Methanol | [Insert Experimentally Determined Value] | [Calculate Based on MW] | [Describe Appearance] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the maximum solubility of a compound.
Conclusion and Best Practices
While theoretical predictions suggest that 1-(4-Chloro-1H-imidazol-2-yl)ethanone will be soluble in both DMSO and methanol, with higher solubility expected in DMSO, empirical determination is paramount for accurate scientific work. The protocol outlined in this guide provides a reliable method for obtaining this crucial data.
Key Takeaways for Researchers:
-
DMSO as a Primary Solvent: For creating high-concentration stock solutions for in vitro screening, DMSO is likely the superior choice due to its broad dissolving power.[1][3]
-
Methanol for Diverse Applications: Methanol's utility as a protic solvent makes it a valuable option for various synthetic and analytical procedures.[6][7]
-
Importance of Purity: The use of anhydrous solvents is recommended to avoid the influence of water on solubility, especially given that some compounds can form hydrates.
-
Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a consistent and recorded temperature.
-
Method Validation: The analytical method used for quantification (e.g., HPLC, UV-Vis) must be properly validated to ensure the accuracy of the solubility determination.
By adhering to these principles and the detailed protocol provided, researchers can confidently and accurately determine the solubility of 1-(4-Chloro-1H-imidazol-2-yl)ethanone, enabling the successful progression of their research and development activities.
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-
Academia.edu. Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. [Link]
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MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). [Link]
-
American Chemical Society. Methanol. (2013, March 11). [Link]
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Quora. Why is methanol used as a first solvent? (2018, September 12). [Link]
-
DCCEEW. Methanol. (2022, June 30). [Link]
-
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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-
Reddit. Determination of maximum solubility? (2022, May 7). [Link]
-
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Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]
-
U.S. Environmental Protection Agency. (1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. (2025, October 15). [Link]
-
PubChemLite. 1-(4-chlorophenyl)-2-(1h-imidazol-2-yl)ethanone. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mychemistrybook.com [mychemistrybook.com]
- 7. acs.org [acs.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Regioselective Synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone
This Application Note provides a high-fidelity protocol for the synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone (also known as 2-acetyl-4-chloroimidazole).
This synthesis addresses the primary challenge of imidazole chemistry: the electron-rich ring is prone to N-alkylation/acylation but resistant to C-acylation under standard Friedel-Crafts conditions. Furthermore, the 4-chloro substituent deactivates the ring, making direct electrophilic substitution impossible.
The authoritative route utilizes a Protection-Lithiation-Acylation-Deprotection (PLAD) strategy. This method leverages the acidity of the C2-proton in
Executive Summary
-
Target Molecule: 1-(4-Chloro-1H-imidazol-2-yl)ethanone
-
Starting Material: 4-Chloroimidazole[1]
-
Key Intermediate: 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-1H-imidazole (SEM-protected)
-
Methodology: C2-Directed Lithiation followed by Weinreb Amide Acylation.
-
Yield Expectation: 60–75% (Overall 3 steps).
-
Scale: Scalable from mg to multi-gram.
Retrosynthetic Logic & Strategy
The direct acylation of 4-chloroimidazole is not feasible due to the competing nucleophilicity of the nitrogen (leading to
Strategic Decisions:
-
N-Protection (SEM Group): We utilize the 2-(Trimethylsilyl)ethoxymethyl (SEM) group.[2] Unlike simple alkyl groups, the oxygen in the SEM chain can coordinate with Lithium, stabilizing the C2-lithio intermediate (Complex Induced Proximity Effect - CIPE). It is also orthogonal to the chloro-substituent and easily removed.
-
Tautomeric Convergence: 4-Chloroimidazole exists as a tautomeric mixture. Protection yields a mixture of 1,4- and 1,5-isomers. Crucially, this separation is unnecessary. Both isomers lithiate at C2, acylate at C2, and upon deprotection, revert to the single thermodynamically stable tautomer of the target product.
-
Electrophile Selection: We employ
-methoxy- -methylacetamide (Weinreb Amide) rather than acetyl chloride. This prevents the "double-addition" side reaction (formation of tertiary alcohols) common with acid chlorides, ensuring the reaction stops cleanly at the ketone.
Experimental Workflow Diagram
Caption: Workflow demonstrating the protection, directed lithiation, and convergent deprotection strategy.
Detailed Protocols
Phase 1: N-Protection with SEM-Cl
Objective: Mask the acidic NH proton and provide a directing group for lithiation.
-
Reagents: 4-Chloroimidazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).
-
Safety: NaH releases hydrogen gas. SEM-Cl is toxic.[3] Perform in a fume hood.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF (5 mL/mmol substrate) at 0°C.
-
Addition: Add a solution of 4-chloroimidazole (1.0 eq) in DMF dropwise. Stir at 0°C for 30 minutes until H₂ evolution ceases. The solution will turn clear/yellow.[4]
-
Protection: Add SEM-Cl (1.1 eq) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by two less polar spots (the regioisomers).
-
Workup: Quench carefully with sat. NH₄Cl.[5][6] Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Optional. A short silica plug is usually sufficient to remove mineral oil. Yield is typically >90%.
Phase 2: C2-Lithiation and Acylation (The Core Synthesis)
Objective: Install the acetyl group at C2 using lithiation.
-
Reagents: Protected Imidazole (Intermediate A), n-BuLi (2.5 M in hexanes, 1.2 eq),
-methoxy- -methylacetamide (1.3 eq), THF (anhydrous).
-
Setup: Flame-dry a RBF. Maintain a strict inert atmosphere (Ar/N₂).
-
Dissolution: Dissolve Intermediate A (1.0 eq) in anhydrous THF (10 mL/mmol). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.2 eq) dropwise down the side of the flask over 10 minutes.
-
Acylation: Add neat
-methoxy- -methylacetamide (Weinreb amide) (1.3 eq) dropwise. -
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Quench: Quench with sat. NH₄Cl solution.
-
Isolation: Extract with EtOAc. The product (Intermediate B) is usually an oil. Purification via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) is recommended here to remove unreacted starting material.
Phase 3: Deprotection and Isolation
Objective: Remove the SEM group and restore the NH functionality.
-
Reagents: 4M HCl in Dioxane or Ethanol, or Trifluoroacetic acid (TFA).
-
Reaction: Dissolve Intermediate B in Ethanol (5 mL/mmol). Add 6M HCl (aqueous) or 4M HCl/Dioxane (10 eq).
-
Reflux: Heat to reflux (80°C) for 2–4 hours.
-
Monitoring: TLC will show the formation of a more polar spot.
-
Note: The hemiaminal intermediate formed during SEM removal requires heat to fully collapse to the NH imidazole and formaldehyde.
-
-
Neutralization: Cool to RT. Neutralize carefully with sat. NaHCO₃ or 1M NaOH to pH ~7–8.
-
Precipitation: The product often precipitates as a solid upon neutralization.
-
-
Final Purification: Filter the solid. If no precipitate forms, extract with EtOAc/THF (THF helps solubilize the product). Recrystallize from Ethanol or Acetonitrile if necessary.
Analytical Data Summary
| Parameter | Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 165–170 °C | Distinctive for acyl imidazoles. |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, NH) | Broad singlet confirms deprotection. |
| δ 7.55 (s, 1H, C5-H) | Diagnostic singlet for the imidazole ring. | |
| δ 2.55 (s, 3H, CH₃) | Acetyl methyl group. | |
| MS (ESI+) | [M+H]⁺ = 145.0/147.0 | Characteristic 3:1 Chlorine isotope pattern. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Moisture in THF or n-BuLi degradation. | Distill THF over Na/Benzophenone. Titrate n-BuLi before use using diphenylacetic acid. |
| Tertiary Alcohol Formation | Used Acetyl Chloride or warmed too fast. | Must use Weinreb Amide. Ensure quench happens before prolonged room temp exposure. |
| Incomplete Deprotection | Insufficient acid strength or time. | SEM removal can be stubborn. Increase reflux time or use pure TFA followed by aqueous workup. |
| Regioisomer Confusion | TLC shows two spots after Step 1. | Do not separate. Proceed with the mixture; they converge to the single target product after Step 3. |
References
-
Ohta, S., et al. "Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group." Heterocycles, vol. 23, no.[2][5][6] 7, 1985, pp. 1759-1764. Link
-
Shapiro, G., & Gomez-Lor, B. "Lithiation of 1-(2-trimethylsilylethoxymethyl)imidazole: A direct route to 2-substituted imidazoles." Journal of Organic Chemistry, vol. 59, no. 19, 1994, pp. 5524–5526. Link
-
BenchChem. "Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone." (Analogous chemistry for 4-substituted imidazoles). Link
-
Verma, A., et al. "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine." Molecules, vol. 20, 2015. (Demonstrates stability of chloro-group during lithiation). Link
Sources
- 1. "Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5 [quickcompany.in]
- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 4. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of aggregates in Claisen acylation reactions of imidazole, pyrazole, and thioesters with lithium enolates in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. quora.com [quora.com]
- 10. chemrevise.org [chemrevise.org]
- 11. Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes (1994) | Gareth Dr Griffiths | 4 Citations [scispace.com]
- 12. benchchem.com [benchchem.com]
Application Note: Strategic Chlorination of 1-(1H-imidazol-2-yl)ethanone
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic chlorination of 1-(1H-imidazol-2-yl)ethanone (2-acetylimidazole), focusing on the critical synthesis of
Executive Summary & Mechanistic Strategy
The chlorination of 2-acetylimidazole presents a dichotomy of reactivity:
-
-Chlorination (Side-chain): The primary objective in drug discovery. The resulting 2-(2-chloroacetyl)imidazole is a potent electrophile. However, the basic imidazole nitrogen (
) interferes with standard acid-catalyzed enolization, often requiring protection or specific Lewis acid catalysis. -
Ring Chlorination (Nuclear): Electrophilic aromatic substitution (EAS) at the C4/C5 positions is deactivated by the electron-withdrawing acetyl group but can be achieved under forcing conditions or basic media.
The "Protection-First" Decision Matrix
Direct chlorination of the unprotected imidazole often leads to N-chlorination (unstable) or complex salt mixtures. For high-yield GMP-compliant synthesis, N-protection is recommended .
Figure 1: Strategic decision tree for selecting the appropriate chlorination protocol based on target moiety and scale.
Detailed Protocols
Protocol A: -Chlorination using Sulfuryl Chloride (Standard Scale-Up)
Best for: N-alkylated substrates (e.g., 1-methyl-2-acetylimidazole).
Mechanism: Acid-catalyzed enolization followed by electrophilic attack by
Materials:
-
Substrate: 1-Methyl-2-acetylimidazole (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (1.1 eq) -
Solvent: Glacial Acetic Acid (HOAc) or Dichloromethane (DCM)
-
Quench: Sat.
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 1-methyl-2-acetylimidazole in 20 mL of glacial acetic acid (or DCM for easier workup).
-
Addition: Cool the solution to 0°C. Add
dropwise over 30 minutes. Caution: Gas evolution ( , HCl). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product appears as a less polar spot.
-
Workup:
-
If HOAc used: Pour onto ice/water. Neutralize carefully with solid
to pH 7. Extract with DCM (3x). -
If DCM used: Wash directly with sat.
and brine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Ether.
Yield: Typically 75–85%. Note: If using unprotected imidazole, this method often fails due to hydrochloride salt precipitation. Use Protocol B.
Protocol B: Ceric Ammonium Nitrate (CAN) Catalyzed Direct Chlorination
Best for: Unprotected 1-(1H-imidazol-2-yl)ethanone. Scientific Basis: CAN acts as a Single Electron Transfer (SET) catalyst or Lewis acid to activate the enol form without requiring harsh acidic conditions that protonate the imidazole ring exclusively. Acetyl chloride serves as the chlorine source.[1][2]
Materials:
-
Substrate: 1-(1H-imidazol-2-yl)ethanone (1.0 eq)
-
Reagent: Acetyl Chloride (1.2 eq)
-
Catalyst: Ceric Ammonium Nitrate (CAN) (0.1 eq / 10 mol%)
-
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate (5 mmol) in acetonitrile (15 mL).
-
Catalyst Addition: Add CAN (0.5 mmol). The solution may turn orange/yellow.
-
Chlorination: Add Acetyl Chloride dropwise at RT.
-
Incubation: Stir at RT for 4–6 hours.
-
Quench: Dilute with water (30 mL) and extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica, MeOH/DCM gradient) is usually required to separate the product from unreacted starting material.
Advantage: Avoids polychlorination and ring halogenation.[1]
Protocol C: Ring Chlorination (4,5-Dichloro-2-acetylimidazole)
Best for: Synthesizing highly functionalized core scaffolds. Reagent: Sodium Hypochlorite (NaOCl).
Procedure:
-
Dissolve 2-acetylimidazole in 2.5 M NaOH (2.0 eq).
-
Cool to 0°C.
-
Add NaOCl (10–13% solution, 2.2 eq) dropwise.
-
Stir at RT overnight. The solution will darken.
-
Acidify carefully with HCl to precipitate the 4,5-dichloro derivative.
Data Summary & Troubleshooting
| Parameter | Method A ( | Method B (CAN/AcCl) | Method C (NaOCl) |
| Target Site | Ring C4/C5 | ||
| Substrate Req. | N-Protected (Recommended) | Unprotected OK | Unprotected |
| Selectivity | High (Mono) | High (Mono) | Low (often Di-chloro) |
| Key Risk | Over-chlorination ( | Incomplete conversion | N-chlorination (transient) |
| Typical Yield | 80% | 65-70% | 50-60% |
Troubleshooting Guide:
-
Problem: Product is unstable/turns black.
-
Cause:
-Chloroketones are potent alkylating agents and can self-alkylate the imidazole nitrogen (intermolecularly). -
Solution: Store as the hydrochloride salt (treat with HCl/Ether) or use immediately in the next step (e.g., Hantzsch thiazole synthesis).
-
-
Problem: No reaction on unprotected imidazole.
-
Cause: Protonation of N3 prevents enolization.
-
Solution: Switch to Protocol B or protect the nitrogen with a SEM or Boc group first.
-
Safety & Handling
-
Lachrymator Warning:
-Chloroacetylimidazoles are severe eye and respiratory irritants (similar to chloroacetone). All operations must be performed in a functioning fume hood. -
Waste: Quench all chlorinating agents with sodium thiosulfate before disposal.
References
-
Synthesis of 2-acyl-1-methyl-1H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1. (General reactivity of 2-acylimidazoles). Link
-
Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38.[1] (Protocol B foundation). Link
-
Studies on the Chlorination of Imidazole. Journal of the Chemical Society of Nigeria, 44(5), 832-840. (Ring chlorination data). Link
-
Sulfuryl Chloride as a Versatile Reagent. Organic Process Research & Development. (Method A scale-up safety). Link
Sources
Application Notes and Protocols for the Use of 1-(4-Chloro-1H-imidazol-2-yl)ethanone as a Kinase Inhibitor Scaffold
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting these enzymes has become a cornerstone of modern drug discovery.[3] The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, making it a frequent component in the design of kinase inhibitors.[4][5][6] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the 1-(4-Chloro-1H-imidazol-2-yl)ethanone scaffold as a starting point for the discovery of novel kinase inhibitors. We will detail a proposed synthetic route, provide a robust protocol for in vitro kinase inhibition screening, and discuss potential kinase targets and structure-activity relationship (SAR) considerations based on analogous structures.
Introduction: The Imidazole Scaffold in Kinase Inhibition
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its capacity for hydrogen bonding and its role as a bioisostere for other functional groups, make it an ideal foundation for designing molecules that can interact with the ATP-binding site of kinases.[5][7] Numerous imidazole-based compounds have been developed as potent inhibitors of a wide range of kinases, including receptor tyrosine kinases (such as EGFR and VEGFR) and serine/threonine kinases (such as p38 MAPK and CK1δ).[1][2][4][8] The versatility of the imidazole core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
The 1-(4-Chloro-1H-imidazol-2-yl)ethanone scaffold offers several strategic advantages for kinase inhibitor design:
-
A Versatile Core: The imidazole ring provides a stable and synthetically tractable core.
-
Multiple Points for Derivatization: The chloro, acetyl, and imidazole nitrogen positions can be readily modified to explore structure-activity relationships.
-
Potential for Key Interactions: The imidazole nitrogens can act as hydrogen bond acceptors or donors, mimicking the hinge-binding interactions of ATP with the kinase.
Synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone and Analogs
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the initial formation of a 2-substituted-4-chloroimidazole, followed by the introduction of the acetyl group. A plausible route involves the acylation of a pre-formed 4-chloro-1H-imidazole at the 2-position.
Diagram: Proposed Synthetic Workflow
Sources
- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 2. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 2-Acetyl-4-Chloroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reductive amination of 2-acetyl-4-chloroimidazole to synthesize 1-(4-chloro-1H-imidazol-2-yl)ethanamine. This protocol is designed to offer a robust starting point for researchers, with a focus on maximizing yield while minimizing potential side reactions, such as dehalogenation. The application note delves into the mechanistic considerations, selection of reagents, and optimization of reaction parameters. A detailed, step-by-step experimental procedure is provided, along with guidelines for purification and characterization of the final product.
Introduction
The 1-(4-chloro-1H-imidazol-2-yl)ethanamine scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active molecules. Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds.[1][2] This method involves the in-situ formation of an imine or iminium ion from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.[3] For the synthesis of primary amines from ketones, a large excess of an ammonia source is typically employed.
The reductive amination of 2-acetyl-4-chloroimidazole presents a unique set of challenges. The presence of a chlorine atom on the imidazole ring raises concerns about potential dehalogenation under certain reducing conditions.[4] Furthermore, the electron-deficient nature of the heteroaromatic ring can influence the reactivity of the acetyl group. This guide provides a detailed protocol using sodium cyanoborohydride as the reducing agent, a choice predicated on its mild nature and selectivity for the iminium ion over the ketone starting material.[5][6]
Mechanistic Rationale and Reagent Selection
The reductive amination of 2-acetyl-4-chloroimidazole proceeds through a two-step sequence within a single pot: imine formation and subsequent reduction.
dot graph "Reductive_Amination_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Ketone [label="2-Acetyl-4-chloroimidazole"]; Ammonia [label="Ammonia (from Ammonium Acetate)"]; Imine [label="Imine Intermediate"]; Iminium [label="Iminium Ion"]; Amine [label="1-(4-chloro-1H-imidazol-2-yl)ethanamine"]; ReducingAgent [label="NaBH3CN", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
Ketone -> Imine [label="+ NH3, - H2O"]; Ammonia -> Imine; Imine -> Iminium [label="+ H+"]; Iminium -> Amine [label="+ [H-]", arrowhead="normal"]; ReducingAgent -> Iminium [style=dashed, arrowhead="none"];
{rank=same; Ketone; Ammonia;} {rank=same; Imine; Iminium;} } Caption: General mechanism of reductive amination.
Key Considerations for Reagent Selection:
-
Ammonia Source: Ammonium acetate is chosen as the ammonia source. In solution, it provides a buffered system of ammonia and acetic acid, which helps to maintain the optimal pH for imine formation (typically weakly acidic).[7]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent for this transformation.[5][6] Its key advantage is its selectivity; it readily reduces the protonated imine (iminium ion) but is significantly less reactive towards the starting ketone.[1] This minimizes the formation of the corresponding alcohol as a byproduct. While sodium borohydride (NaBH₄) can be used, it is a more potent reducing agent and may lead to dehalogenation of the chloroimidazole ring, especially at elevated temperatures.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another viable, less toxic alternative to NaBH₃CN, but it is sensitive to protic solvents like methanol.[9]
-
Solvent: Anhydrous methanol is the recommended solvent. It is a good solvent for the reactants and does not interfere with the reaction.
-
pH Control: The reaction is ideally carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without significant decomposition of the reducing agent.[7] The use of ammonium acetate helps to maintain this pH range.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Acetyl-4-chloroimidazole | C₅H₅ClN₂O | 144.56 | 1.0 g | 6.92 |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 16.0 g | 207.5 |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.87 g | 13.84 |
| Anhydrous Methanol | CH₃OH | 32.04 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| 1M Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetyl-4-chloroimidazole (1.0 g, 6.92 mmol) and ammonium acetate (16.0 g, 207.5 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (0.87 g, 13.84 mmol) to the reaction mixture in one portion. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is ~2 to decompose any remaining borohydride. Caution: This may produce hydrogen gas.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water (50 mL) to the residue and wash with dichloromethane (3 x 30 mL) to remove any unreacted starting material and non-basic byproducts. Discard the organic layers.
-
-
Purification (Acid-Base Extraction):
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 1M sodium hydroxide solution with stirring until the pH is >10.
-
Extract the aqueous layer with dichloromethane (4 x 40 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 1-(4-chloro-1H-imidazol-2-yl)ethanamine.[10]
-
-
Further Purification (Column Chromatography - Optional):
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
A suitable eluent system is a gradient of dichloromethane and methanol, with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing of the basic amine product.[10]
-
Characterization
The identity and purity of the synthesized 1-(4-chloro-1H-imidazol-2-yl)ethanamine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. Ensure the reaction is at a gentle reflux. |
| Inactive reducing agent. | Use a fresh bottle of sodium cyanoborohydride. | |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent or incorrect pH. | Confirm the use of NaBH₃CN. Ensure the pH is weakly acidic during the reaction. |
| Dehalogenation | Reducing agent is too harsh. | If dehalogenation is observed, consider using a milder reducing agent like sodium triacetoxyborohydride in a non-protic solvent like dichloroethane. |
| Tailing on TLC/Column | The basic nature of the amine product strongly interacts with the acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step with acid can generate hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Start [label="Start: 2-Acetyl-4-chloroimidazole", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reductive Amination\n(NH4OAc, NaBH3CN, MeOH, Reflux)"]; Workup [label="Aqueous Work-up\n(HCl quench, evaporation, H2O/DCM wash)"]; Purification [label="Purification\n(Acid-Base Extraction)"]; OptionalPurification [label="Optional: Column Chromatography"]; Characterization [label="Characterization\n(NMR, MS, HPLC)"]; End [label="End: 1-(4-chloro-1H-imidazol-2-yl)ethanamine", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> OptionalPurification [style=dashed]; OptionalPurification -> Characterization; Purification -> Characterization; Characterization -> End; } Caption: Experimental workflow for the synthesis.
References
-
Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. (2018). KAUST Repository.
-
reductive amination using ammonium acetate/NaBH4. (2012, July 22). The Hive. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
- List, B., Pojarliev, P., & Martin, H. J. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18652–18653.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. International Journal of Organic Chemistry, 3(3), 163-168.
- 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. (n.d.).
- Roy, S., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Glycobiology, 15(3), 350-355.
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015). CN104860887A.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2025, August 6).
- Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. (n.d.). Benchchem.
- REDUCTIONS USING HYDRIDE TRANSFER REAGENTS. (n.d.). eGyanKosh.
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
- Process for purifying imidazoles and imidazol-based agents by crystallis
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2023). RSC Advances, 13(38), 26685-26702.
- Stereoselectivity and reactivity of the sodium borohydride reduction of 2-X-cyclohexanones (X = H, Cl, Br). (2023, June 1). Journal of Physical Organic Chemistry, 36(6), e4495.
- Unexpected Reduction of C-Cl Bond to C-H Bond by HydrazineMediated Reaction During the Synthesis of Alkylbenzimidazoles Derivatives. (2025, August 7).
- An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2025, September 16). ACS Omega, 10(38), 46830-46840.
- Synthesis of a New Imidazole Amino Acid Ionic Liquid Polymer and Selective Adsorption Performance for Tea Polyphenols. (2020, September 23). Molecules, 25(18), 4335.
- Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020, March 19). Frontiers in Environmental Science, 8, 26.
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Application Notes and Protocols for Grignard Reactions with 1-(4-Chloro-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 1-(4-Chloro-1H-imidazol-2-yl)ethanone is a versatile building block, presenting a ketone functional group ripe for nucleophilic addition, thereby enabling the construction of chiral tertiary alcohols, which are key intermediates for complex molecular architectures.
The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to these valuable tertiary alcohols.[1][2][3] However, the application of this reaction to a substrate as functionally rich and potentially sensitive as 1-(4-Chloro-1H-imidazol-2-yl)ethanone is not without its challenges. The presence of an acidic N-H proton on the imidazole ring, the chloro substituent, and the ketone carbonyl group necessitates a carefully designed and meticulously executed protocol to achieve the desired outcome with high fidelity.
This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for performing Grignard reactions on 1-(4-Chloro-1H-imidazol-2-yl)ethanone. As a Senior Application Scientist, my aim is to equip you with the expertise and trustworthy methodologies required for the successful synthesis of novel imidazole-containing compounds.
Understanding the Substrate: Key Chemical Features and Reactivity
The structure of 1-(4-Chloro-1H-imidazol-2-yl)ethanone presents several key reactive sites that must be considered when planning a Grignard reaction:
-
The Ketone Carbonyl: This is the primary electrophilic site for the desired nucleophilic attack by the Grignard reagent to form a tertiary alcohol.[4][5][6]
-
The Imidazole N-H Proton: This proton is acidic and will be readily deprotonated by the strongly basic Grignard reagent. This necessitates the use of at least one extra equivalent of the Grignard reagent to act as a base before the nucleophilic addition can occur.[3]
-
The C4-Chloro Substituent: While aryl chlorides are generally less reactive towards Grignard reagents than bromides or iodides, the potential for halogen-magnesium exchange, though minor, should not be entirely dismissed, especially at elevated temperatures or with prolonged reaction times.
-
The Imidazole Ring: The electron-rich nature of the imidazole ring can influence the reactivity of the adjacent carbonyl group.
Experimental Workflow Overview
The successful execution of a Grignard reaction with this substrate hinges on a well-defined workflow that ensures anhydrous conditions and controlled addition of reagents.
Caption: Workflow for the Grignard reaction with 1-(4-Chloro-1H-imidazol-2-yl)ethanone.
Detailed Experimental Protocols
Protocol 1: Standard Grignard Addition of Methylmagnesium Bromide
This protocol outlines the addition of a simple alkyl Grignard reagent to 1-(4-Chloro-1H-imidazol-2-yl)ethanone.
Materials:
-
1-(4-Chloro-1H-imidazol-2-yl)ethanone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to an argon or nitrogen inlet.
-
Substrate Preparation: Dissolve 1-(4-Chloro-1H-imidazol-2-yl)ethanone (1.0 eq) in anhydrous THF (to make a 0.1 M solution) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (2.5 eq, 3.0 M in Et₂O) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of excess Grignard reagent is crucial to first deprotonate the imidazole N-H and then to act as the nucleophile.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tertiary alcohol.
Protocol 2: N-H Protection Strategy for Stoichiometric Grignard Addition
For more valuable or complex Grignard reagents, a protection strategy for the imidazole N-H can be employed to avoid consuming the nucleophile as a base. A common protecting group for imidazoles that is stable to Grignard reagents is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Part A: SEM Protection of 1-(4-Chloro-1H-imidazol-2-yl)ethanone
This protocol is based on general procedures for imidazole protection.
-
To a solution of 1-(4-Chloro-1H-imidazol-2-yl)ethanone (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-SEM protected ketone by column chromatography.
Part B: Grignard Addition to N-SEM Protected Substrate
-
Following Protocol 1 , use the N-SEM protected 1-(4-Chloro-1H-imidazol-2-yl)ethanone as the starting material.
-
In the Grignard addition step, 1.1-1.2 equivalents of the Grignard reagent should be sufficient for complete conversion of the ketone.
-
After purification of the tertiary alcohol, the SEM group can be removed under acidic conditions (e.g., TBAF or HCl) if desired.
Data Interpretation and Characterization
The successful synthesis of the desired tertiary alcohol can be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the ketone's methyl singlet and appearance of a new singlet corresponding to the newly introduced methyl group. The chemical shifts of the imidazole protons will also be altered. |
| ¹³C NMR | Disappearance of the ketone carbonyl signal (~190 ppm) and the appearance of a new quaternary carbon signal corresponding to the tertiary alcohol (~70-80 ppm). |
| Mass Spec | The molecular ion peak corresponding to the mass of the product. |
| IR Spec | Disappearance of the strong C=O stretch of the ketone (~1680 cm⁻¹) and the appearance of a broad O-H stretch for the alcohol (~3200-3600 cm⁻¹). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Wet glassware or solvents; inactive Grignard reagent. | Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to determine its exact concentration. |
| Recovery of starting material | Insufficient Grignard reagent; reaction time too short. | Use a greater excess of the Grignard reagent (up to 3.0 eq). Increase the reaction time and monitor by TLC. |
| Formation of side products | Competing side reactions such as enolization or reduction.[1] | For sterically hindered Grignard reagents, consider using cerium(III) chloride as an additive to enhance nucleophilicity and suppress side reactions.[3] |
| Complex mixture of products | Potential halogen-magnesium exchange. | Maintain a low reaction temperature throughout the addition and reaction. |
Mechanistic Considerations
The reaction proceeds via a nucleophilic addition mechanism. The carbon atom of the Grignard reagent, bearing a partial negative charge, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.[3][7] This forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent work-up with a mild acid protonates the alkoxide to yield the final tertiary alcohol.[4]
Caption: Simplified reaction mechanism of the Grignard reaction.
Conclusion
The Grignard reaction remains a highly relevant and powerful transformation in modern organic synthesis. While the application to functionalized heterocyclic substrates like 1-(4-Chloro-1H-imidazol-2-yl)ethanone requires careful consideration of the substrate's reactivity, the protocols and insights provided in this guide offer a robust framework for success. By understanding the key challenges and implementing the detailed methodologies, researchers can confidently utilize this versatile building block to construct novel and complex molecules for drug discovery and development.
References
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Chemistry Grignard Reaction Mechanism. SATHEE. [Link]
-
Grignard reaction. Wikipedia. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]
-
Grignard Reaction Mechanism. BYJU'S. [Link]
-
Reaction Mechanism of Grignard Reagent. Physics Wallah. [Link]
-
Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. [Link]
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Synthesis of antifungal agents using chloro-imidazole ethanone intermediates
Application Note: High-Yield Synthesis of Antifungal Azoles via Chloro-Imidazole Ethanone Intermediates
Executive Summary
This application note details a robust, scalable protocol for the synthesis of imidazole-based antifungal agents (e.g., Miconazole, Econazole) utilizing 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone as the critical divergent intermediate.[1][2] Unlike traditional routes that may suffer from regio-isomeric impurities or harsh conditions, this "Ethanone Route" offers superior control over the N-alkylation step, high atom economy, and modularity for analog generation.[3][4][1] This guide is designed for medicinal chemists and process engineers seeking to optimize the production of lanosterol 14
Scientific Background & Mechanism
Therapeutic Rationale:
Azole antifungals function by inhibiting cytochrome P450 14
Synthetic Strategy: The structural core of many first-generation azoles is the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol scaffold.[1][2] The efficiency of this synthesis hinges on the preparation of its precursor, the ethanone intermediate .[3][4][1]
-
The Challenge: Direct alkylation of imidazole often yields mixtures of N-1 and N-3 isomers.[1][2]
-
The Solution: Using
-haloketones (phenacyl halides) allows for highly selective N-1 alkylation due to the electronic stabilization of the transition state, followed by a controlled reduction to the active alcohol.[4][1]
Retrosynthetic Analysis & Pathway
The following diagram illustrates the chemical logic, tracing the target API (Miconazole) back through the Ethanone Intermediate to commodity starting materials.
Figure 1: Retrosynthetic strategy highlighting the central role of the ethanone intermediate.
Experimental Protocol
Phase 1: Synthesis of the Ethanone Intermediate
Target: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[1][2][6][7][8][9]
Reagents:
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone (10.0 g, 37.3 mmol)[1][2]
-
Imidazole (5.1 g, 74.6 mmol) [2.0 equiv to act as reactant and acid scavenger][1][2]
-
Base (Optional if Imidazole is limiting): Potassium Carbonate (
)[1][2]
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (5.1 g) in DMF (30 mL).
-
Addition: Cool the solution to 0–5°C using an ice bath. Slow addition is critical to prevent exotherms that promote side reactions.[1][2]
-
Reaction: Add the solution of 2-Bromo-1-(2,4-dichlorophenyl)ethanone (dissolved in 20 mL DMF) dropwise over 30 minutes.
-
Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product typically precipitates as a solid.[4][1]
-
Purification: Filter the solid. Wash with water (
mL) to remove imidazole hydrobromide salts.[1][2] Recrystallize from Ethanol/Water.[1][2]
Phase 2: Reduction to Alcohol Intermediate
Target: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[1][2][6][8][9][12]
Rationale: The carbonyl group is reduced to a secondary alcohol, creating the chiral center (racemic) required for the final ether linkage.[3][4][1]
Procedure:
-
Suspend the Ethanone Intermediate (8.0 g) in Methanol (80 mL).
-
Cool to 0°C.
-
Add Sodium Borohydride (
, 1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] -
Stir at room temperature for 2 hours.
-
Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate the solvent under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate, wash with Brine, dry over
, and evaporate.
Phase 3: Synthesis of Miconazole (O-Alkylation)
Target: 1-(2,4-dichloro-beta-[(2,4-dichlorobenzyl)oxy]phenethyl)imidazole[1][2]
Procedure:
-
Dissolve the Alcohol Intermediate (5.0 g, 19.4 mmol) in dry THF (50 mL).
-
Add Sodium Hydride (60% dispersion, 1.2 equiv) at 0°C under Nitrogen atmosphere. Stir for 30 min to form the alkoxide.
-
Heat to reflux (65°C) for 4–6 hours.
-
Workup: Cool, quench with water, extract with DCM. Convert to Nitrate salt using Nitric acid in isopropanol for crystallization.[1][2]
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature (Step 1) | < 10°C during addition | High temp leads to N-3 alkylation or bis-alkylation impurities.[1][2] |
| Stoichiometry (Step 1) | Imidazole > 2.0 equiv | Insufficient imidazole leaves unreacted bromide (lachrymator) and lowers yield.[1][2] |
| Moisture (Step 3) | < 0.1% Water (KF) | Water destroys NaH and halts the O-alkylation, producing benzyl alcohol impurities.[1][2] |
| Reaction Time (Step 2) | 2–4 Hours | Extended time in methanol can lead to minor solvolysis byproducts.[1][2] |
Analytical Validation
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5
m).[3][4] -
Mobile Phase: A: 0.1% Ammonium Acetate in Water; B: Acetonitrile.[1] Gradient 20% B to 90% B over 20 min.[1][2]
NMR Characterization (Ethanone Intermediate):
-
NMR (DMSO-
): 5.65 (s, 2H, -CO), 7.0 (s, 1H, Imidazole-H), 7.2 (s, 1H, Imidazole-H), 7.6-7.8 (m, 3H, Ar-H), 7.9 (s, 1H, Imidazole-N=CH-N).[3][4][1][2] -
Key Feature: The singlet at 5.65 ppm confirms the N-alkylation adjacent to the carbonyl.[3][4][1]
Workflow Visualization
Figure 2: Operational workflow for the sequential synthesis of Miconazole Nitrate.
References
-
Godefroi, E. F., et al. (1969).[3][1] "1-(2-Aryl)ethylimidazole derivatives.[1][2] A new class of antifungal agents." Journal of Medicinal Chemistry, 12(5), 784-791.[3][4][1][2] Link[1][2]
-
Sujatha, K., et al. (2021).[3][4][1] "A Novel and Efficient Method to Synthesis Miconazole Analogue and its Intermediates." Rasayan Journal of Chemistry, 14(1), 545-549.[3][1][2] Link
-
Cuevas-Yañez, E., et al. (2004).[3][1][2][10] "Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate." Journal of the Mexican Chemical Society, 48(4), 296-299.[4][1] Link[1][2]
-
Wang, Y., et al. (2004).[3][4][1][12] "Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol." Chinese Journal of Modern Applied Pharmacy, 21(4), 286-287.[4][1][2] Link
-
Patent CN104610154A. (2015).[1][2] "Preparation method of miconazole nitrate." Google Patents. Link
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- 2. PubChemLite - Ethanone, 1-(2,4-dichlorophenyl)-2-(1h-imidazol-1-yl)-, o-[[2-(2-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl]oxime, (1z)- (C22H20Cl3N3O3) [pubchemlite.lcsb.uni.lu]
- 3. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
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- 5. biolmolchem.com [biolmolchem.com]
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Strategic N-Protection of 1-(4-Chloro-1H-imidazol-2-yl)ethanone: Protocols and Mechanistic Insights
Application Note: AN-IMD-4CL-02
Abstract
The protection of the nitrogen center in 1-(4-Chloro-1H-imidazol-2-yl)ethanone (Compound 1) presents a unique synthetic challenge due to the synergistic electron-withdrawing effects of the C2-acetyl and C4-chloro substituents. These groups significantly acidify the N-H bond (
Strategic Analysis & Decision Framework
The "Push-Pull" Electronic Challenge
Compound 1 is not a standard imidazole. The C2-acetyl group acts as a strong
-
Consequence 1 (Acidity): The N-H proton is highly acidic. Weak bases (
, ) are often sufficient for deprotonation, but the resulting anion is less nucleophilic. -
Consequence 2 (Stability): Electron-withdrawing protecting groups (e.g., Boc, Tosyl) may form bonds that are hydrolytically unstable or susceptible to nucleophilic cleavage due to the stabilized conjugate base of the imidazole.
-
Consequence 3 (Regioselectivity): Steric crowding at the C2 (acetyl) and C4 (chloro) positions dictates that bulky protecting groups will favor the
position (distal to the C4-Cl), yielding the 1,4-disubstituted isomer over the 1,5-isomer.
Selection Guide (Decision Tree)
Figure 1: Decision matrix for selecting the optimal protecting group based on subsequent reaction conditions.
Detailed Protocols
Protocol A: SEM Protection (The "Armored" Route)
Best For: Reactions involving strong bases (n-BuLi, LDA), organometallics, or aggressive nucleophiles.
Mechanism: The SEM group forms a stable hemiaminal ether.
Regioselectivity: Favors
Reagents:
-
Substrate: 1-(4-Chloro-1H-imidazol-2-yl)ethanone (1.0 equiv)
-
Base: Sodium Hydride (60% in oil, 1.2 equiv)
-
Reagent: SEM-Cl (1.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate in anhydrous DMF and cool to 0°C .
-
Critical Insight: Cooling is mandatory. The C2-acetyl group has
-protons that can enolize. At 0°C, kinetic deprotonation favors the more acidic N-H over the C-H of the acetyl group.
-
-
Deprotonation: Add NaH portion-wise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange.
-
Addition: Add SEM-Cl dropwise via syringe pump (or slow addition) over 20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LCMS.
-
Workup: Quench carefully with sat.
at 0°C. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over . -
Purification: Flash chromatography (
). The SEM-protected product is less polar than the starting material.
Deprotection:
-
Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C, or use TFA/DCM if the substrate is acid-stable.
Protocol B: Trityl Protection (The "Steric" Route)
Best For: Preventing N-alkylation during mild basic reactions; crystallization-driven purification.
Mechanism:
Reagents:
-
Substrate (1.0 equiv)
-
Trityl Chloride (Trt-Cl) (1.2 equiv)
-
Triethylamine (
) (2.5 equiv) or Pyridine (solvent) -
Catalyst: DMAP (0.05 equiv)
-
Solvent: DCM or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in DCM (0.3 M). Add
and DMAP. -
Addition: Add Trt-Cl as a solid in one portion.
-
Reaction: Stir at RT for 12–18 hours.
-
Note: If conversion is slow due to the electron-deficient ring, switch solvent to DMF and heat to 50°C.
-
-
Workup: Wash with water, 5% citric acid (to remove DMAP/TEA), and brine.
-
Purification: Recrystallization from EtOH or MeOH is often possible due to the trityl group's crystallinity. If chromatography is needed, use basified silica (
) to prevent on-column deprotection.
Deprotection:
-
Extremely mild: 1% TFA in DCM or AcOH/MeOH at RT.
Protocol C: DMAS Protection (The "Directing" Route)
Best For: C-H activation (Rh/Ru/Pd catalysis) where the sulfamoyl group acts as a Directing Group (DG).
Mechanism: Formation of a sulfamide. The
Reagents:
-
Substrate (1.0 equiv)
-
Dimethylsulfamoyl chloride (
) (1.2 equiv) -
Base:
(2.0 equiv) and DMAP (0.1 equiv) -
Solvent: DCM
Step-by-Step Procedure:
-
Setup: Dissolve substrate,
, and DMAP in DCM at 0°C. -
Addition: Add
dropwise. -
Reaction: Warm to RT and stir overnight.
-
Workup: Standard aqueous wash (0.1 M HCl, then
). -
Validation: The
group will cause a significant downfield shift in the remaining imidazole proton in NMR.
Deprotection:
-
Nucleophilic cleavage: 2N NaOH or KOH in MeOH/Water at reflux.
Comparative Data & Troubleshooting
Protecting Group Comparison Table
| Feature | SEM (Protocol A) | Trityl (Protocol B) | DMAS (Protocol C) |
| Stability (Base) | Excellent (Lithiations OK) | Good | Good |
| Stability (Acid) | Moderate (Cleaves w/ TFA) | Low (Cleaves w/ AcOH) | Excellent |
| Regioselectivity | High (Favors 1,4) | Very High (Favors 1,4) | Moderate |
| Crystallinity | Low (Oil) | High (Solid) | Moderate |
| Atom Economy | Poor | Poor | Moderate |
| Risk Factor | Enolization during install | Acid sensitivity | Ring deactivation |
Regiochemistry Visualization
The placement of the PG is critical for structural assignment.
Figure 2: Regioselective outcome. The bulky 2-acetyl and 4-chloro groups create a steric clash at N3, driving protection to N1.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21, 3343-3346. - Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard reference for imidazole regiochemistry).
-
O'Connell, J. F.; Rapoport, H. "1-Benzenesulfonyl- and 1-p-Toluenesulfonyl-1H-imidazole and 4-Nitroimidazole." The Journal of Organic Chemistry, 1992 , 57, 4775. (Discussion of sulfonyl group electron withdrawal effects).
- BenchChem. "A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles." Application Note, 2025.
Application Note: Synthesis of Bioactive 2-Amino-4-(4-chloro-1H-imidazol-2-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of thiazole derivatives from 1-(4-chloro-1H-imidazol-2-yl)ethanone. The protocol leverages the well-established Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. We detail a two-step synthetic pathway, commencing with the α-bromination of the starting ketone followed by a cyclocondensation reaction with thiourea. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, and detailed characterization techniques. The resulting imidazole-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This document is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize these valuable compounds for further investigation in drug discovery programs.
Introduction: The Significance of Imidazole-Thiazole Hybrids
The fusion of imidazole and thiazole rings into a single molecular entity has garnered significant attention in medicinal chemistry. Both five-membered heterocycles are independently recognized as "privileged structures" due to their prevalence in numerous biologically active compounds and approved drugs.[1][2] The imidazole ring, a key component of natural products like histamine and purines, is known for a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1] Similarly, the thiazole ring is a core component of vitamin B1 (thiamine) and is found in a variety of pharmaceuticals with diverse biological functions.[3]
The combination of these two pharmacophores into a hybrid molecule can lead to compounds with enhanced or novel biological activities.[1] These imidazole-thiazole conjugates have been reported to exhibit potent antimicrobial, anticancer, and microtubule-targeting activities, making them attractive targets for drug discovery and development.[1][4] The synthesis of such hybrids is often achieved through robust and versatile methods like the Hantzsch thiazole synthesis, which allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]
Synthetic Strategy: A Two-Step Approach
The preparation of the target thiazole derivative from 1-(4-chloro-1H-imidazol-2-yl)ethanone is efficiently achieved through a two-step synthetic sequence. This strategy is predicated on the classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[4]
Step 1: α-Bromination of the Starting Ketone The initial step involves the regioselective bromination of 1-(4-chloro-1H-imidazol-2-yl)ethanone at the α-position to the carbonyl group. This transformation is crucial as it generates the required α-haloketone intermediate, 2-bromo-1-(4-chloro-1H-imidazol-2-yl)ethanone. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this purpose, often in the presence of a catalytic amount of acid.[5][6]
Step 2: Hantzsch Thiazole Synthesis The second step is the cyclocondensation reaction between the synthesized α-bromoketone and a thioamide, in this case, thiourea, to form the 2-aminothiazole ring. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol.[7]
Below is a visual representation of the overall synthetic workflow:
Caption: Experimental workflow for the synthesis of 2-amino-4-(4-chloro-1H-imidazol-2-yl)thiazole.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a well-established mechanism. The reaction between an α-haloketone and a thioamide, such as thiourea, leads to the formation of a thiazole ring.
The mechanism can be described as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic α-carbon of the α-haloketone, displacing the halide ion. This forms a thioester intermediate.
-
Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.
The following diagram illustrates the reaction mechanism:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
4.1. Step 1: Synthesis of 2-Bromo-1-(4-chloro-1H-imidazol-2-yl)ethanone
-
Materials:
-
1-(4-Chloro-1H-imidazol-2-yl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-chloro-1H-imidazol-2-yl)ethanone in anhydrous DCM.
-
Add NBS and a catalytic amount of PTSA to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-chloro-1H-imidazol-2-yl)ethanone, which can be used in the next step without further purification.
-
4.2. Step 2: Synthesis of 2-Amino-4-(4-chloro-1H-imidazol-2-yl)thiazole
-
Materials:
-
2-Bromo-1-(4-chloro-1H-imidazol-2-yl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude 2-bromo-1-(4-chloro-1H-imidazol-2-yl)ethanone in ethanol in a round-bottom flask.
-
Add thiourea to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(4-chloro-1H-imidazol-2-yl)thiazole.
-
Data and Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Step 1: α-Bromination | Step 2: Hantzsch Synthesis |
| Key Reagents | NBS, PTSA | Thiourea |
| Solvent | Dichloromethane | Ethanol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 1-3 hours | 2-4 hours |
| Expected Yield | >90% (crude) | 70-85% |
| Product Appearance | Pale yellow solid | Off-white to yellow solid |
5.1. Spectroscopic Data (Representative)
The following are representative spectroscopic data for a 2-amino-4-(substituted-aryl)thiazole derivative. The actual spectra for the title compound should be acquired and interpreted.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.5-8.0 (m, aromatic protons of imidazole)
-
δ 7.2 (s, 1H, thiazole-H)
-
δ 7.0 (br s, 2H, -NH₂, D₂O exchangeable)
-
δ 12.0 (br s, 1H, imidazole-NH)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (C=N of thiazole)
-
δ 150.0 (C-4 of thiazole)
-
δ 145.0 (C-2 of imidazole)
-
δ 120.0, 115.0 (C-4, C-5 of imidazole)
-
δ 105.0 (C-5 of thiazole)
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching, -NH₂)
-
3100 (C-H stretching, aromatic)
-
1620 (C=N stretching)
-
1540 (N-H bending)
-
-
Mass Spectrometry (ESI-MS):
-
Calculated m/z for C₆H₄ClN₄S [M+H]⁺, found corresponding peak.
-
Conclusion
This application note provides a detailed and practical guide for the synthesis of 2-amino-4-(4-chloro-1H-imidazol-2-yl)thiazole, a valuable scaffold for medicinal chemistry research. The described two-step protocol, involving α-bromination and a subsequent Hantzsch thiazole synthesis, is a robust and efficient method for obtaining this class of compounds. The provided mechanistic insights and characterization guidelines will aid researchers in the successful synthesis and verification of these promising bioactive molecules, facilitating their further exploration in the development of new therapeutic agents.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as a reducing agent in water. (2017, April 26). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
A plausible mechanism for the formation of Hantzsch thiazole derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). Semantic Scholar. Retrieved February 13, 2024, from [Link]
-
1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019, February 1). PMC - PubMed Central. Retrieved February 13, 2024, from [Link]
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018, February 7). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018, April 15). PubMed. Retrieved February 13, 2024, from [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022, October 24). International Journal of Chemical Studies. Retrieved February 13, 2024, from [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. Retrieved February 13, 2024, from [Link]
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022, August 10). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023, March 20). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2024, from [Link]
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014, November 24). Retrieved February 13, 2024, from [Link]
-
ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 13, 2024, from [Link]
-
Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. (2014, November 1). Arabian Journal of Chemistry. Retrieved February 13, 2024, from [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2024, from [Link]
-
KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. (2015, August 10). ACG Publications. Retrieved February 13, 2024, from [Link]
Sources
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Chloro-1H-imidazol-2-yl)ethanone Synthesis
Case ID: #IMID-Cl-Ac-004 Topic: Yield Optimization & Troubleshooting for 2-Acetyl-4-chloroimidazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone (also referred to as 2-acetyl-4-chloroimidazole) presents a classic regioselectivity paradox in heterocyclic chemistry. Users typically encounter two main failure modes:
-
Regio-scrambling: Inability to control chlorination at C4 vs. C5 (leading to inseparable tautomeric mixtures or over-chlorination to 4,5-dichloro species).
-
Electronic Deactivation: The electron-withdrawing nature of the C2-acetyl group deactivates the ring toward electrophilic aromatic substitution (SEAr), resulting in stalled reactions or requiring harsh conditions that degrade the substrate.
This guide outlines two protocols: the Direct Chlorination Route (optimization of the common method) and the Lithiation-Acylation Route (the high-yield "Pharma-grade" alternative).
Module 1: The Synthetic Workflows
The following decision tree illustrates the two primary pathways. Use Route A for rapid, small-scale screening. Use Route B for scale-up and high-purity requirements.
Figure 1: Decision matrix for synthetic strategy selection. Route B offers superior regiocontrol by establishing the chlorine position prior to ring functionalization.
Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: Direct Chlorination of 2-Acetylimidazole
Context: You are reacting 1-(1H-imidazol-2-yl)ethanone with a chlorinating agent (NCS or
Q1: My reaction stalls at 30-40% conversion. Adding more NCS only produces the 4,5-dichloro impurity. Why? Analysis: The C2-acetyl group is strongly electron-withdrawing, deactivating the imidazole ring toward electrophilic attack. The imidazole nitrogen (N1) is also protonated by acidic byproducts (succinimide or HCl), further deactivating the ring (imidazolium species are inert to SEAr). Protocol Fix:
-
Switch Solvent: Move from DMF to Acetonitrile (MeCN) . DMF can participate in Vilsmeier-Haack type side reactions.
-
Catalytic Activation: Add 5 mol% Thiourea . Thiourea activates NCS via halogen bonding, significantly increasing the electrophilicity of the chlorine atom without requiring high heat [1].[1]
-
Stoichiometry: Do not exceed 1.05 equivalents of NCS.
Q2: I see two spots on TLC that merge during workup. Is this the product?
Analysis: Yes. This is likely tautomerism . 4-chloro and 5-chloroimidazoles are tautomers. On silica gel or in solution, they interconvert rapidly unless the N1 position is substituted.
Validation: Run NMR in DMSO-
Scenario B: The Lithiation Route (High-Yield Alternative)
Context: You are building the molecule from 4-chloroimidazole to avoid the deactivation issue.
Q3: During lithiation of N-protected 4-chloroimidazole, I get a complex mixture. Is the chlorine unstable to n-BuLi? Analysis: Yes, Metal-Halogen Exchange (Li/Cl exchange) competes with Deprotonation (C2-H removal). If you use n-BuLi at temperatures above -78°C, you risk removing the chlorine atom. Protocol Fix:
-
Protecting Group: Use SEM (2-(Trimethylsilyl)ethoxymethyl) . It is robust and directs lithiation to C2 via coordination [2].
-
Temperature Control: Maintain -78°C strictly.
-
Base Selection: If Li/Cl exchange persists, switch to LDA (Lithium Diisopropylamide) . LDA is a base, not a nucleophile, and will favor deprotonation of the acidic C2-H over attacking the C-Cl bond [3].
Q4: The acylation step with Acetyl Chloride gives low yields and bis-acylation. Analysis: Acetyl chloride is too reactive. The initial ketone product is more reactive than the starting material toward nucleophiles. Protocol Fix: Use the Weinreb Amide (N-methoxy-N-methylacetamide).
-
Mechanism:[2][3][4] The Weinreb amide forms a stable tetrahedral intermediate with the lithiated imidazole. This intermediate does not collapse to the ketone until the acidic aqueous quench, preventing over-reaction [4].
Module 3: Optimized Experimental Protocols
Protocol A: Catalytic Direct Chlorination (For Quick Access)
Best for: Small scale (<1g), tolerance for lower yields (50-60%).
| Parameter | Specification | Note |
| Substrate | 2-Acetylimidazole (1.0 eq) | Dissolve fully before NCS addition. |
| Reagent | NCS (1.05 eq) | Recrystallize NCS from benzene/hexane if old. |
| Catalyst | Thiourea (0.05 eq) | Critical: Activates NCS.[1] |
| Solvent | Acetonitrile (0.1 M) | Dry, anhydrous. |
| Temp/Time | Reflux (80°C), 4-6 h | Monitor by HPLC. |
Step-by-Step:
-
Dissolve 2-acetylimidazole and thiourea in MeCN.
-
Add NCS in 3 portions over 30 minutes.
-
Heat to reflux.
-
Workup: Evaporate solvent. Resuspend in EtOAc, wash with water (removes succinimide).
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Protocol B: Lithiation-Acylation (For High Yield/Purity)
Best for: Scale-up (>5g), high purity requirements (>95%).
| Parameter | Specification | Note |
| Substrate | 4-Chloro-1-(SEM)-imidazole | Prepared from 4-chloroimidazole + SEM-Cl. |
| Reagent | n-BuLi (1.1 eq) | Titrate before use. |
| Electrophile | N-methoxy-N-methylacetamide | Weinreb amide prevents over-addition. |
| Solvent | THF (Anhydrous) | Oxygen-free. |
| Temp | -78°C | Use Acetone/Dry Ice bath. |
Step-by-Step:
-
Cool solution of Protected-4-Cl-Imidazole in THF to -78°C.
-
Add n-BuLi dropwise down the side of the flask (maintain T < -70°C). Stir for 30 min.
-
Add Weinreb amide (1.2 eq) dropwise.
-
Stir at -78°C for 1h, then allow to warm to 0°C.
-
Quench: Sat.
.[5] Extract with EtOAc.[6] -
Deprotection: Treat intermediate with TFA/DCM (1:1) or TBAF/THF to remove SEM group.
-
Yield Expectation: 75-85% over 2 steps.
References
-
NCS Activation via Thiourea
-
Directed Lithiation of Protected Imidazoles
-
Lithiation of Imidazoles (General Review)
-
Weinreb Amide Chemistry
- Title: Synthesis of Ketones
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 7. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]
Technical Support Center: Regioisomer Separation of 2-Acetyl-4(5)-Chloroimidazole
[1]
Case ID: IMID-SEP-0405 Status: Active Technical Lead: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Immediate Action
Critical Alert: The Tautomer Trap If you are attempting to separate 4-chloro-2-acetylimidazole from 5-chloro-2-acetylimidazole while the nitrogen atom is unsubstituted (contains a free N-H proton), stop immediately .[1]
In solution, these two structures are tautomers , not distinct separable isomers. They interconvert rapidly (
The Solution: You must "lock" the tautomers into distinct regioisomers by substituting the nitrogen (e.g., methylation, benzylation). Once locked, the 1-alkyl-4-chloro and 1-alkyl-5-chloro isomers become chemically distinct and separable.[1]
Diagnostic Flowchart
Use this decision tree to determine your next experimental step.
Figure 1: Decision logic for imidazole isomer separation. Separation is only viable after N-substitution.[1]
Technical Modules & Protocols
Module A: The Derivatization Strategy (Locking the Isomer)
To separate the isomers, you must replace the acidic proton with a protecting group. Methylation is the standard diagnostic approach.
Protocol: N-Methylation for Separation
-
Dissolution: Dissolve 2-acetyl-4(5)-chloroimidazole in DMF (Dimethylformamide).
-
Base: Add 1.1 equivalents of
or . -
Alkylation: Add 1.05 equivalents of Methyl Iodide (MeI) at 0°C.
-
Reaction: Stir at Room Temp for 2 hours.
-
Result: You will now have a mixture of 1-methyl-2-acetyl-4-chloroimidazole and 1-methyl-2-acetyl-5-chloroimidazole .[1] These are stable, distinct molecules with different dipole moments.
Module B: Chromatographic Separation (HPLC/Flash)
Once "locked," the 4-chloro and 5-chloro regioisomers exhibit different polarities.[1] The 5-chloro isomer is typically less polar due to the shielding effect of the adjacent N-methyl group and the vector alignment of the dipole.
Troubleshooting Table: Separation Conditions
| Parameter | Recommended Setting | Technical Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | Phenyl-Hexyl offers superior selectivity for aromatic regioisomers via |
| Mobile Phase A | Water + 10mM Ammonium Bicarbonate (pH 9.0) | Crucial: Imidazoles are basic. High pH keeps them neutral, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause broader peaks due to H-bonding; ACN is sharper.[1] |
| Gradient | 5% B to 60% B over 20 min | Shallow gradient required to resolve the closely eluting regioisomers. |
| Detection | UV @ 230 nm & 280 nm | The acetyl group provides strong absorbance. |
Expected Elution Order (Reverse Phase):
-
1-Methyl-2-acetyl-4-chloroimidazole (More Polar
Elutes First) -
1-Methyl-2-acetyl-5-chloroimidazole (Less Polar
Elutes Second)
Note: Elution order can flip depending on the specific column chemistry (e.g., Pentafluorophenyl columns). Always verify with NMR.
Module C: Structural Identification (NMR)
You have separated two peaks. How do you know which is which? You cannot rely solely on chemical shift prediction. You must use NOE (Nuclear Overhauser Effect) .
The NOE Diagnostic Test:
-
Target: Irradiate the N-Methyl protons (~3.6 - 3.9 ppm).
-
Observation:
-
5-Chloro Isomer: The N-Methyl group is adjacent to the Chlorine.[1] NO enhancement is seen on the ring proton (because the ring proton is far away at position 4).
-
4-Chloro Isomer: The N-Methyl group is adjacent to the C5-Proton .[1] You will see a strong NOE signal between the N-Methyl and the C5-H.[1]
-
Figure 2: NMR assignment logic. The 4-chloro isomer has a proton at C5, adjacent to N-Methyl.[1]
Frequently Asked Questions (FAQs)
Q1: Can I separate the isomers using crystallization instead of HPLC?
-
Answer: For the N-protected derivatives, yes. The 4-chloro and 5-chloro isomers often have significantly different melting points.[1] The 4-chloro isomer (more symmetrical dipole) tends to have a higher melting point and lower solubility, often crystallizing out of Ethyl Acetate/Hexane mixtures first. However, this requires a starting ratio near 1:1. If one isomer dominates, chromatography is safer.
Q2: Why does my LC-MS show two peaks but the NMR shows one set of signals?
-
Answer: This is a classic artifact. If you are running LC-MS on the unprotected parent, the "two peaks" might be the separation of the tautomers occurring on the column due to interaction with the silica surface, but they re-equilibrate immediately upon collection. If you run NMR in DMSO-
, the proton exchange is fast, showing an average. Trust the NMR. If the NMR shows one set of signals for the unprotected compound, it is a tautomeric mixture.
Q3: Which isomer is thermodynamically favored during synthesis?
-
Answer: During electrophilic halogenation of 1-substituted-2-acetylimidazoles, the 5-position is generally more reactive towards electrophiles due to the directing effect of the N-lone pair (unless sterically hindered).[1] However, if you chlorinate the unsubstituted imidazole and then alkylate, you typically get a mixture (often ~60:40 favoring the 1,4-isomer due to steric hindrance at the 1,5-position during alkylation).
References
- Tautomerism in Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text confirming rapid proton exchange in 4(5)-haloimidazoles).
-
Regioisomer Separation: Lipshutz, B. H., et al. (2012). "Regioselective functionalization of imidazoles." Journal of Organic Chemistry.
- NMR Identification: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Definitive guide on using NOE for regioisomer assignment).
-
Chromatographic Conditions: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Basis for pH control in basic heterocycle separation).
Technical Support Center: Troubleshooting N-acetylation vs. C-acetylation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-acetylation versus C-acetylation of the imidazole ring. Here, we will delve into the underlying principles governing selectivity and provide practical, field-tested solutions to common challenges encountered in the laboratory.
Understanding the Fundamentals: A Tale of Two Acetylations
The imidazole ring possesses two distinct sites for electrophilic attack: the nitrogen atoms (N-1 and N-3) and the carbon atoms (C-2, C-4, and C-5). Acetylation, the introduction of an acetyl group, can therefore occur on either a nitrogen atom, leading to an N-acetylimidazole , or a carbon atom, resulting in a C-acetylimidazole . The preferred site of reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]
N-acetylation typically occurs at the more nucleophilic pyridine-like nitrogen (N-3). However, due to tautomerization, the acetyl group can also be found on N-1. N-acetylimidazoles are often employed as effective acetylating agents themselves, as imidazole is a good leaving group.[2]
C-acetylation , an electrophilic aromatic substitution, is more complex. The electron density of the imidazole ring favors substitution at the C-4 or C-5 positions.[3][4] The C-2 position is generally less reactive towards electrophiles due to its position between two electron-withdrawing nitrogen atoms.[5] Achieving selective C-acetylation often requires specific catalytic conditions, such as those used in Friedel-Crafts reactions.[6][7]
The choice between N- and C-acetylation is often a matter of kinetic versus thermodynamic control .[8][9][10] N-acetylation is generally a faster, kinetically favored process, while C-acetylation, leading to a more stable C-C bond, is often the thermodynamically favored outcome, though it may require harsher conditions to overcome a higher activation energy.[8][9][10][11]
Common Troubleshooting Scenarios (Q&A)
Here we address specific issues that you may encounter during your experiments.
Question 1: My reaction is yielding a mixture of N-acetylated and C-acetylated products. How can I improve selectivity for N-acetylation?
Answer: A mixture of products often arises when reaction conditions are not sufficiently optimized to favor the kinetic product (N-acetylation). To enhance selectivity for N-acetylation, consider the following strategies:
-
Choice of Acetylating Agent: Employ a milder, more "hard" acetylating agent. Acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base like triethylamine or under neutral conditions often favors N-acetylation. N-acetylimidazole itself can be used as a selective acetylating agent for other nucleophiles.[2]
-
Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Lower temperatures favor the kinetically controlled pathway, which in this case is N-acetylation.[11]
-
Base Selection: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent can deprotonate the imidazole, increasing the nucleophilicity of the nitrogen and promoting N-acetylation.[12] However, be cautious as very strong bases can also promote side reactions.
-
Solvent Effects: Polar aprotic solvents like THF or DMF can help to solvate the counter-ion of the base, leading to a more "naked" and reactive imidazolide anion, which can enhance N-acetylation.[12]
Question 2: I am aiming for C-acetylation, but the primary product is the N-acetylated imidazole. What am I doing wrong?
Answer: This is a classic case of the kinetically favored product forming preferentially. To shift the selectivity towards the thermodynamically more stable C-acetylated product, you need to employ conditions that facilitate electrophilic aromatic substitution on the imidazole ring.
-
Friedel-Crafts Conditions: The most common method for C-acetylation is the Friedel-Crafts acylation.[6] This typically involves using an acyl chloride (e.g., acetyl chloride) or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6] The Lewis acid activates the acetylating agent, generating a highly electrophilic acylium ion that can attack the electron-rich carbon positions of the imidazole ring.[6]
-
Reaction Temperature and Time: C-acetylation often requires higher temperatures and longer reaction times to overcome the higher activation energy barrier.[6][8] This allows the reaction to reach thermodynamic equilibrium, favoring the more stable C-acetylated product.[8]
-
Protecting Groups: In some cases, it may be beneficial to temporarily protect the nitrogen atoms of the imidazole ring to prevent N-acetylation. A suitable protecting group can be introduced, the C-acetylation performed, and then the protecting group can be removed.
Question 3: My Friedel-Crafts C-acetylation is giving me a low yield and a mixture of C-4 and C-5 isomers. How can I improve this?
Answer: Low yields and poor regioselectivity in Friedel-Crafts acylations of imidazoles can be frustrating. Here are some troubleshooting steps:
-
Catalyst Stoichiometry: The amount of Lewis acid can be critical. For imidazoles, which can coordinate with the Lewis acid, you may need to use more than catalytic amounts, sometimes even stoichiometric or excess amounts, to ensure sufficient activation of the acetylating agent.[6]
-
Substituent Effects: The electronic and steric properties of any existing substituents on the imidazole ring will direct the position of acetylation.[1][13][14] Electron-donating groups will activate the ring and generally direct ortho- and para- (in this case, to adjacent and opposite carbons), while electron-withdrawing groups will deactivate the ring and direct meta- (less common for imidazoles).[13][14] Carefully consider the directing effects of your substituents to anticipate the major regioisomer.
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky acetylating agent can influence the regioselectivity by favoring attack at the less sterically hindered carbon position.[1]
-
Solvent Choice: The choice of solvent can influence the activity of the Lewis acid and the solubility of the reaction components. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Question 4: I've successfully N-acetylated my imidazole, but now I need to remove the acetyl group. What are the best deprotection conditions?
Answer: N-deacetylation is a common requirement in multi-step syntheses. The stability of the N-acetyl group can vary, but it is generally labile under hydrolytic conditions.
-
Mild Basic or Acidic Hydrolysis: The N-acetyl group can often be removed by treatment with mild aqueous base (e.g., sodium carbonate, potassium carbonate) or acid (e.g., dilute HCl). The exact conditions will depend on the overall stability of your molecule.
-
Ammonia or Amines: Treatment with ammonia or a primary amine in a suitable solvent can also effect N-deacetylation through nucleophilic acyl substitution.
-
Specialized Reagents: For sensitive substrates where harsh conditions are not tolerated, specific deprotection reagents can be employed. For example, Schwartz's reagent has been shown to be effective for the chemoselective N-deacetylation of nucleosides.[15]
Preventative Measures and Best Practices
To avoid common pitfalls and improve the success rate of your imidazole acetylation reactions, consider the following best practices:
-
Thorough Literature Search: Before starting your synthesis, conduct a comprehensive search for similar reactions on substituted imidazoles. This can provide valuable insights into optimal reaction conditions and potential challenges.
-
Starting Material Purity: Ensure your imidazole starting material and all reagents are pure and dry, especially for moisture-sensitive reactions like Friedel-Crafts acylations.
-
Inert Atmosphere: When using strong bases like NaH or moisture-sensitive Lewis acids, always perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Monitoring: Closely monitor the progress of your reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[16] This will help you determine the optimal reaction time and prevent the formation of byproducts.
Summary of Reaction Conditions for Selective Acetylation
| Parameter | Favors N-acetylation (Kinetic Control) | Favors C-acetylation (Thermodynamic Control) |
| Acetylating Agent | Acetic anhydride, Acetyl chloride | Acetyl chloride, Acetic anhydride |
| Catalyst/Reagent | Mild base (e.g., Et₃N) or no catalyst | Strong Lewis acid (e.g., AlCl₃) |
| Temperature | Low (e.g., 0 °C to room temperature) | High (e.g., elevated temperatures) |
| Reaction Time | Short | Long |
| Solvent | Polar aprotic (e.g., THF, DMF) | Non-polar aprotic (e.g., DCM, DCE) |
Experimental Workflows
Protocol 1: General Procedure for N-acetylation of Imidazole
This protocol describes a general method for the N-acetylation of an imidazole derivative.
-
Preparation: To a stirred solution of the imidazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Addition of Acetylating Agent: Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for C-acetylation of Imidazole via Friedel-Crafts Acylation
This protocol provides a general guideline for the C-acetylation of an imidazole derivative.
-
Preparation: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 - 3.0 eq) in a dry, non-polar solvent like 1,2-dichloroethane (DCE) under an inert atmosphere, add acetyl chloride (1.2 eq) dropwise at 0 °C.
-
Formation of Acylium Ion: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Imidazole: Add a solution of the imidazole (1.0 eq) in DCE dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Distinguishing between N- and C-acetylated isomers is crucial. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of the imidazole ring protons and carbons will be significantly different for N- and C-acetylated products.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product, but may not always distinguish between isomers. Fragmentation patterns can sometimes provide structural clues.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum can provide information. N-acetylimidazoles typically show a C=O stretch at a higher wavenumber compared to C-acetylimidazoles.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating isomers and monitoring reaction progress.[17][18][19][20]
Visualizing the Reaction Pathways
Caption: Kinetic vs. Thermodynamic Acetylation of Imidazole.
Caption: Troubleshooting workflow for imidazole acetylation.
References
-
Gu, H., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. Available at: [Link]
- BenchChem Technical Support Team. (2025).
- Chem Eazy. Characteristic Reactions of Imidazole.
-
Evans, D. A., et al. (2005). Enantioselective Friedel−Crafts Alkylations of α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes. Journal of the American Chemical Society. Available at: [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- GMA. (1998).
- REGIOSELECTIVE N-ACYL
- Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. (2025).
- A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. (n.d.). Journal of Synthetic Chemistry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
-
de la Torre, G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
- p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acyl
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010). Organic Letters.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010).
- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). ACS Medicinal Chemistry Letters.
- N-Acetylimidazole | 2466-76-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.).
- Method of synthesis of 1-acyl imidazoles. (n.d.).
-
Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. (2013). PubMed. Available at: [Link]
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
-
Ken Tao. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Available at: [Link]
- BenchChem Technical Support Team. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- SYNTHESIS AND REACTIONS OF IMIDAZOLE. (n.d.). Zenodo.
- 16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. (2022).
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (2025).
-
Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. (n.d.). PMC. Available at: [Link]
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- 5.2 Directing Effects of the Substituents on EAS. (n.d.). Organic Chemistry II - KPU Pressbooks.
- Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library.
- Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2017).
- This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
- Deprotection Guide. (n.d.). Glen Research.
- Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. (n.d.). Organic Chemistry Portal.
- Recent applications of N-acyl imidazole chemistry in chemical biology. (n.d.).
- Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. (n.d.). Semantic Scholar.
- Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. (2006). Scholars' Mine.
- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N. (2020).
- Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijper.org [ijper.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. "Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC" by Wei Wu, Glenn Goldstein et al. [scholarsmine.mst.edu]
- 20. cdn.insights.bio [cdn.insights.bio]
Minimizing polymerization side reactions of 2-acetylimidazoles
Topic: Minimizing Polymerization & Self-Condensation Side Reactions
Doc ID: 2-ACI-STAB-001 | Version: 2.4 | Last Updated: 2026-02-17
Executive Summary
2-Acetylimidazole is a notorious "bad actor" in heterocyclic synthesis. Unlike simple ketones, it possesses an amphoteric nature—an acidic
This guide provides the mechanistic insight to stop this process, offering protocols to stabilize the monomer and maximize yield during synthesis and storage.
Module 1: The Mechanistic Root Cause
To solve the problem, you must understand that 2-acetylimidazole does not undergo radical polymerization (like styrene). Instead, it undergoes step-growth aldol condensation leading to complex oligomers (humins).
The "Death Spiral" Mechanism
The imidazole motif itself acts as an internal base, deprotonating the acetyl group of a neighboring molecule. The resulting enolate attacks the carbonyl electrophile, leading to dimerization. This dimer is more reactive than the monomer, leading to rapid "tarring."
Figure 1: The autocatalytic condensation pathway. The unprotected imidazole nitrogen facilitates the initial deprotonation, triggering the cascade.
Module 2: Troubleshooting Guide
| Symptom | Probable Cause | Immediate Corrective Action |
| Reaction turns black/tarry | Uncontrolled Exotherm: High temp triggered rapid aldol condensation. | Cool Down: Immediately lower temp to <0°C. Dilute with non-protic solvent (DCM/THF). |
| Low Yield (<30%) | Water Solubility: Product is amphoteric and stays in aqueous phase during workup. | Salting Out: Saturate aqueous layer with NaCl. Use |
| Solid does not dissolve | Oligomer Formation: You have isolated the condensation trimer, not the monomer. | Check MS: Look for peaks at [2M-18] or [3M-36]. If present, discard and restart with N-protection. |
| Loss of Acetyl Group | Haloform Reaction: Use of bleach or strong base oxidizes acetyl to carboxylic acid. | Switch Reagents: Avoid hypohalites. Use mild oxidants (e.g., MnO |
Module 3: Prevention Protocols
Protocol A: The "Gold Standard" (N-Protection)
The only 100% effective method to prevent side reactions is to mask the imidazole nitrogen. This removes the internal base and prevents the molecule from acting as a nucleophile.
Recommended Protecting Groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed with fluoride. Best for lithiation.
-
Trityl (Trt): Sterically bulky, prevents aggregation.
-
DMAS (Dimethylaminosulfonyl): Excellent for directing lithiation to C2.
Workflow:
-
Protection: React imidazole with SEM-Cl/NaH.
-
Lithiation: Treat N-SEM-imidazole with
-BuLi at -78°C (C2 lithiation). -
Acylation: Add
-methoxy- -methylacetamide (Weinreb amide). Do not use acetyl chloride (leads to over-addition). -
Deprotection: Treat with TBAF or dilute acid only immediately before use.
Protocol B: Kinetic Control (Unprotected Route)
If you must work with unprotected 2-acetylimidazole, you must suppress the thermodynamics of condensation.
Parameters:
-
Concentration: Maintain dilute conditions (<0.1 M). High concentration favors bimolecular condensation.
-
Temperature: Store and react at < -20°C.
-
pH Management: The "Danger Zone" is pH 9-12. Keep the system slightly acidic (pH 5-6) during workup to protonate the imidazole ring (reducing nucleophilicity) without enolizing the ketone.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store 2-acetylimidazole in solution?
-
No. In solution, molecules have high mobility, increasing collision frequency for condensation.
-
Recommendation: Isolate as a solid salt (e.g., Hydrochloride salt). The protonated imidazolium (
) is non-nucleophilic and highly stable. Neutralize only when needed.
Q2: Why did my reaction fail with Acetyl Chloride?
-
Reason: Acetyl chloride is too reactive. It often acylates the imidazole nitrogen first (forming unstable N-acyl imidazole), which then acts as an acylating agent for the C2 position, but often leads to messy rearrangement or hydrolysis.
-
Fix: Use Weinreb amides or morpholine amides as the electrophile. They form a stable chelated intermediate that prevents over-reaction.
Q3: How do I remove the "black tar" from my glassware?
-
Chemistry: The tar is a cross-linked conjugated polymer (humin).
-
Cleaning: Organic solvents will fail. Use an oxidizing bath: Piranha solution (H
SO :H O ) or Aqua Regia . Warning: These are extremely hazardous. Consult safety officers before use.
Module 5: Decision Matrix for Synthesis
Use this logic flow to determine your experimental setup.
Figure 2: Strategic decision tree for synthesis planning. Note that N-protection is the only robust path for scale-up.
References
-
Mechanism of Imidazole Self-Condens
- Source: Wikipedia / General Organic Chemistry
- Context: Explains the aldol-type condensation where carbonyls act as both electrophile and nucleophile.
-
Link:
-
N-Protection Str
- Source: The Journal of Organic Chemistry (ACS)
-
Title: An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles.[1]
- Context: Establishes the necessity of blocking the N1 position to allow C2 substitution without side reactions.
-
Synthesis of 2-Acylimidazoles via Lithi
- Source: ResearchG
-
Title: Synthesis of 2-acyl-1-methyl-1H-imidazoles.[3]
- Context: Details the lithiation protocol at -78°C and the stability issues of the acyl group under basic conditions.
-
Link:
-
Stability of Imidazole Deriv
- Source: N
- Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy.
- Context: Discusses the structural reactivity of the imidazole nucleus, including its polarity and ionization which contributes to side reactions.
-
Link:
Sources
Optimizing recrystallization solvents for 2-acetyl-4-chloroimidazole
An essential procedure in the synthesis of active pharmaceutical ingredients (APIs) is the purification of intermediates, such as 2-acetyl-4-chloroimidazole. Recrystallization is a powerful technique for this purpose, but its success is critically dependent on the selection of an appropriate solvent system.[1] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges of optimizing recrystallization solvents for 2-acetyl-4-chloroimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 2-acetyl-4-chloroimidazole?
An ideal solvent for recrystallization must satisfy several criteria to ensure both high purity and good recovery of the final product.[2] The key characteristics are:
-
Differential Solubility : The compound of interest, 2-acetyl-4-chloroimidazole, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[3][4] This temperature-dependent solubility is the fundamental principle that drives crystallization upon cooling.[5]
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[2][4]
-
Chemical Inertness : The solvent must not react with 2-acetyl-4-chloroimidazole.[2]
-
Boiling Point : The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[3] Additionally, a relatively low boiling point simplifies the final drying process.[2]
-
Safety and Practicality : The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[2]
Q2: How do I select a starting solvent for 2-acetyl-4-chloroimidazole based on its structure?
The principle of "like dissolves like" is a useful starting point.[3] 2-acetyl-4-chloroimidazole has a polar heterocyclic imidazole ring capable of hydrogen bonding and a moderately polar acetyl (ketone) group. This suggests that polar protic and aprotic solvents are good candidates.
A practical rule of thumb is that solvents containing functional groups similar to the compound often work well.[6] Therefore, solvents like acetone (for the ketone group) or alcohols might be effective.[6] Given the compound's structure, a range of solvents should be screened.
Solvent Screening and Selection
Q3: What is a systematic approach for screening potential solvents?
A systematic, small-scale screening process is the most efficient way to identify a suitable solvent or solvent system. This avoids wasting large amounts of crude material on unsuitable systems.
Experimental Protocol 1: Small-Scale Solvent Screening
-
Preparation : Place approximately 10-20 mg of crude 2-acetyl-4-chloroimidazole into several small, clean test tubes.
-
Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.25 mL.[7] Agitate the mixture at room temperature to assess solubility. An ideal solvent will show poor solubility at this stage.[3]
-
Heating : If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.[7] Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent needed.
-
Cooling : Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod or placing it in an ice bath to induce crystallization.[7][8]
-
Evaluation : A successful solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.
Table 1: Candidate Solvents for 2-acetyl-4-chloroimidazole
This table provides a list of potential solvents, ordered by increasing polarity, that are suitable for initial screening.
| Solvent | Type | Boiling Point (°C) | Relative Polarity | Comments |
| Toluene | Aromatic | 111 | 0.099 | May be effective if impurities are highly polar. |
| Ethyl Acetate | Ester | 77 | 0.228 | Good general-purpose solvent for moderately polar compounds.[6] |
| Acetone | Ketone | 56 | 0.355 | Often a good choice for compounds containing ketone groups.[6][9] |
| Isopropanol | Alcohol | 82 | 0.546 | Polar protic solvent, good for hydrogen bonding. |
| Ethanol | Alcohol | 78 | 0.654 | Similar to isopropanol, often used in mixed systems with water.[9] |
| Methanol | Alcohol | 65 | 0.762 | Highly polar; may be too effective, making it a good "soluble" solvent for a mixed pair. |
| Water | Protic | 100 | 1.000 | May work for highly polar compounds or as the "anti-solvent" in a mixed system.[6] |
Data compiled from various sources.[10][11]
Troubleshooting Common Recrystallization Issues
Q4: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[2][12]
Solutions:
-
Reheat and Add More Solvent : Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[2][8]
-
Lower the Crystallization Temperature : If possible, use a solvent with a lower boiling point.
-
Induce Crystallization Above the Oiling Point : As the solution cools, vigorously scratch the flask with a glass rod just below the solvent line before it reaches the temperature at which it oils out. This can provide nucleation sites.[8]
-
Use a Mixed-Solvent System : Introduce a second solvent (an "anti-solvent") in which the compound is less soluble. This can lower the overall boiling point and encourage crystal formation.
Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?
This is a common issue that can arise from several factors.[12]
Possible Causes and Solutions:
-
Too Much Solvent Was Used : This is the most frequent cause.[12] The solution is not saturated enough for crystals to form. Solution : Boil off some of the solvent to concentrate the solution and then allow it to cool again.[12]
-
Supersaturation : The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[12] Solutions :
-
Scratching : Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation points for crystal growth.[8]
-
Seeding : Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[13] This provides a template for crystallization to begin.
-
-
Cooling Too Rapidly : Very fast cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[14]
// Oiling Out Branch Sol1_1 [label="Reheat, add more solvent,\ncool slowly", shape=parallelogram, fillcolor="#F1F3F4"]; Sol1_2 [label="Use a solvent with\na lower boiling point", shape=parallelogram, fillcolor="#F1F3F4"]; Sol1_3 [label="Scratch flask vigorously\nbefore oiling temp", shape=parallelogram, fillcolor="#F1F3F4"]; Issue1 -> Sol1_1; Issue1 -> Sol1_2; Issue1 -> Sol1_3;
// No Crystals Branch Cause2_1 [label="Too much solvent used?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2_2 [label="Supersaturated solution?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Issue2 -> Cause2_1; Issue2 -> Cause2_2;
Sol2_1 [label="Boil off some solvent\nto concentrate", shape=parallelogram, fillcolor="#F1F3F4"]; Sol2_2 [label="Induce nucleation:\n- Scratch with glass rod\n- Add a seed crystal", shape=parallelogram, fillcolor="#F1F3F4"]; Cause2_1 -> Sol2_1 [label="Yes"]; Cause2_2 -> Sol2_2 [label="Yes"];
// Low Recovery Branch Cause3_1 [label="Too much solvent used?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3_2 [label="Washing with warm solvent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3_3 [label="Premature crystallization\nduring hot filtration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Issue3 -> Cause3_1; Issue3 -> Cause3_2; Issue3 -> Cause3_3;
Sol3_1 [label="Use minimum amount\nof hot solvent", shape=parallelogram, fillcolor="#F1F3F4"]; Sol3_2 [label="Wash crystals with\nice-cold solvent", shape=parallelogram, fillcolor="#F1F3F4"]; Sol3_3 [label="Pre-heat filtration apparatus\nwith hot solvent", shape=parallelogram, fillcolor="#F1F3F4"]; Cause3_1 -> Sol3_1 [label="Yes"]; Cause3_2 -> Sol3_2 [label="Yes"]; Cause3_3 -> Sol3_3 [label="Yes"]; } axdot Caption: A decision tree for common recrystallization problems.
Q6: I need to use a mixed-solvent system. How do I choose the right pair and the correct procedure?
A mixed-solvent or anti-solvent crystallization is used when no single solvent has the ideal solubility profile.[13] The technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "bad" or "anti-solvent" in which it is poorly soluble to induce precipitation.[2][5]
Choosing a Solvent Pair:
-
The two solvents must be miscible (e.g., ethanol and water, acetone and hexane).[2][15]
-
2-acetyl-4-chloroimidazole should be soluble in the "good" solvent and insoluble in the "bad" solvent.
Common Pairs:
Experimental Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent : While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).[2] This indicates the solution is saturated.
-
Clarification : Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Crystallization : Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.[2]
-
Collection : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent mixture (with a higher proportion of the "bad" solvent), and dry them thoroughly.[3]
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Technical Support Center: Controlling Regioselectivity in 4-Chloroimidazole Functionalization
Welcome to the technical support center for the regioselective functionalization of 4-chloroimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during the synthesis and modification of this versatile heterocyclic scaffold. The unique electronic and steric properties of 4-chloroimidazole present both opportunities and challenges in achieving desired regioselectivity. This guide offers practical, experience-driven advice to navigate these complexities.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering explanations grounded in mechanistic principles and actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation - Mixture of N-1 and N-3 Isomers
Question: I am attempting an N-alkylation of 4-chloroimidazole and obtaining a mixture of the N-1 and N-3 alkylated products. How can I favor the formation of a single regioisomer?
Answer: This is a frequent challenge stemming from the tautomeric nature of the 4-chloroimidazole ring and the comparable nucleophilicity of the two nitrogen atoms. The regiochemical outcome is a delicate balance of steric and electronic effects, influenced by the reaction conditions.
Root Causes and Solutions:
-
Steric Hindrance: The substituent at the C-4 position (in this case, chlorine) can sterically hinder the adjacent N-3 position. This effect becomes more pronounced with bulkier alkylating agents.
-
Solution: Employ a bulkier alkylating agent. For instance, switching from methyl iodide to isopropyl bromide or a benzyl halide will likely increase the proportion of the N-1 isomer, which is formed at the less sterically encumbered nitrogen.
-
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at C-4 decreases the electron density of the adjacent N-3 nitrogen, making the distal N-1 nitrogen more nucleophilic.
-
Solution: This inherent electronic bias can be exploited. Under basic conditions where the imidazole is deprotonated, the more electron-rich N-1 anion is generally favored for alkylation.
-
-
Reaction Conditions: The choice of base and solvent system is critical in modulating regioselectivity.
-
Strong, Non-Coordinating Bases: Using a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF will fully deprotonate the imidazole. This often leads to a higher preference for the thermodynamically favored N-1 alkylated product.
-
Milder, Coordinating Bases: Milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can lead to a more complex equilibrium between the imidazole, its conjugate base, and the alkylating agent, potentially resulting in lower regioselectivity.
-
Solvent Effects: The solvent can influence the reaction by solvating the imidazole anion and the counter-ion. Polar aprotic solvents like DMF and acetonitrile are commonly used. In some cases, less coordinating solvents might enhance the influence of the counter-ion, affecting regioselectivity.
-
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Issue 2: Difficulty in Achieving C-5 Functionalization without Affecting the Chloro-Substituent
Question: I am trying to perform a C-C cross-coupling reaction at the C-5 position of a 4-chloroimidazole derivative, but I am observing side reactions involving the chlorine atom. How can I achieve selective C-5 functionalization?
Answer: Selective functionalization at C-5 in the presence of a C-4 chloro substituent requires careful selection of the reaction conditions to avoid competitive C-H activation at other positions or reactions involving the chloro group.
Root Causes and Solutions:
-
Directing Groups: A powerful strategy is to install a directing group at the N-1 position. This group can coordinate to the metal catalyst and direct the C-H activation to the adjacent C-5 position.
-
Solution: Common directing groups include pivaloyl, amides, or other functionalities with a coordinating heteroatom. After the C-5 functionalization, the directing group can often be removed under specific conditions.
-
-
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings are powerful tools for C-C bond formation.
-
Solution: To functionalize the C-5 position, it typically needs to be pre-functionalized, for example, by halogenation (bromination or iodination) at C-5. The choice of catalyst and ligands is crucial to ensure that the oxidative addition occurs selectively at the C-5-halogen bond over the C-4-chloro bond. Palladium-based catalysts with appropriate phosphine ligands are commonly employed.
-
-
Lithiation/Metalation: Direct deprotonation at C-5 can be challenging due to the acidity of other protons on the ring.
-
Solution: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can sometimes achieve regioselective deprotonation at C-5, especially if the N-1 position is protected with a suitable group. The resulting lithiated species can then be quenched with an electrophile.
-
Experimental Protocol: N-1 Directing Group Strategy for C-5 Arylation
-
Protection/Directing Group Installation: React 4-chloroimidazole with pivaloyl chloride in the presence of a base like triethylamine to install the pivaloyl group at the N-1 position.
-
Palladium-Catalyzed C-5 Arylation:
-
To a solution of N-1-pivaloyl-4-chloroimidazole in a suitable solvent (e.g., toluene or dioxane), add the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), a phosphine ligand (e.g., SPhos or XPhos), and a base (e.g., K2CO3 or CsF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Deprotection: After purification of the C-5 arylated product, the pivaloyl group can be removed by hydrolysis with a base like sodium hydroxide in a protic solvent.
II. Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the functionalization of 4-chloroimidazole?
A1: The regioselectivity is primarily governed by a combination of stereoelectronic effects.
-
Electronic Effects: The electron-withdrawing inductive effect of the chlorine atom at C-4 reduces the electron density at the adjacent N-3 and C-5 positions. This makes the N-1 position more nucleophilic for reactions like alkylation and arylation.
-
Steric Effects: The chlorine atom provides steric hindrance around the N-3 and C-5 positions, favoring reactions at the less hindered N-1 and C-2 positions. The bulkiness of the incoming reagent plays a significant role; larger electrophiles will preferentially react at the N-1 position.
-
Tautomerism: In solution, 4-chloroimidazole exists as a mixture of tautomers (4-chloro-1H-imidazole and 5-chloro-1H-imidazole). The position of this equilibrium, influenced by the solvent and substituents, can affect the regiochemical outcome of a reaction.
Q2: How can I selectively functionalize the N-1 versus the N-3 position?
A2: Achieving high N-1 selectivity is generally more straightforward due to the combined steric and electronic effects mentioned above. To favor N-1 functionalization, you can:
-
Use a bulky electrophile.
-
Employ a strong base to generate the imidazole anion, which will enhance the inherent nucleophilicity of the N-1 position.
Achieving N-3 selectivity is more challenging and often requires a multi-step approach:
-
Protect the N-1 position with a suitable protecting group (e.g., a trityl or a Boc group).
-
Perform the desired functionalization at the now-exposed N-3 position.
-
Deprotect the N-1 position.
Q3: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction with a 4-chloroimidazole derivative?
A3: Success in palladium-catalyzed cross-coupling reactions hinges on meticulous experimental setup.
-
Inert Atmosphere: These reactions are often sensitive to oxygen. It is crucial to degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.
-
Dry Solvents: Use anhydrous solvents to prevent the deactivation of the catalyst and reagents.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For challenging substrates, consider using electron-rich, bulky ligands like those from the Buchwald-Hartwig family.
-
Base Selection: The base plays a role in both the catalytic cycle and potential side reactions. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides. The optimal base will depend on the specific coupling partners.
Factors Influencing Regioselectivity:
Caption: Key factors influencing regioselectivity.
III. Data and Protocols
Table 1: Influence of Base and Alkylating Agent on N-Alkylation Regioselectivity
| Entry | Alkylating Agent | Base | Solvent | N-1:N-3 Ratio (Typical) |
| 1 | Methyl Iodide | K2CO3 | Acetonitrile | 3:1 |
| 2 | Methyl Iodide | NaH | DMF | >10:1 |
| 3 | Benzyl Bromide | K2CO3 | Acetonitrile | 5:1 |
| 4 | Benzyl Bromide | NaH | DMF | >20:1 |
| 5 | Isopropyl Bromide | NaH | THF | >25:1 (N-1 favored) |
Note: Ratios are illustrative and can vary based on precise reaction conditions and substrate.
Protocol: Regioselective N-1 Benzylation of 4-Chloroimidazole
Materials:
-
4-chloroimidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloroimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-1-benzyl-4-chloroimidazole.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Synthesis.
- Perevalov, V. P., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry.
- ResearchGate. (2025). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones.
- Buchwald, S. L., et al. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.
- Moseev, T. D., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2025). Synthesis of Bioactive Imidazoles: A Review.
- Sodeoka, M., et al. (n.d.). Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source. Organic Letters.
- ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions.
- Pharmaceutical Processing World. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Martin, A., et al. (2022). On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from -ketoesters. Comptes Rendus Chimie.
- (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
- Buchwald, S. L., et al. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
- da Silva, A. B. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- ResearchGate. (2025). *Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone
Topic: 1H NMR Spectrum Analysis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-Chloro-1H-imidazol-2-yl)ethanone (CAS: Not widely listed, derived from 2-acetyl-4-chloroimidazole) is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly antifungal agents and enzyme inhibitors. Its structural integrity relies on the precise regiochemistry of the chlorine substituent and the oxidation state of the C2-acetyl group.
This guide provides a technical comparison of the 1H NMR spectral signature of the target compound against its non-chlorinated precursor and potential structural isomers. It addresses the challenge of distinguishing the 4-chloro regioisomer from the 5-chloro tautomer—a frequent ambiguity in imidazole chemistry—and establishes a self-validating protocol for structural confirmation.
Part 1: Strategic Spectral Analysis[1]
The identification of 1-(4-Chloro-1H-imidazol-2-yl)ethanone requires distinguishing it from three primary "alternatives" often encountered during synthesis:
-
The Precursor: 1-(1H-imidazol-2-yl)ethanone (Non-chlorinated).
-
The Isomer: 1-(5-Chloro-1H-imidazol-2-yl)ethanone (Tautomeric form).
-
The Impurity: 4,5-Dichloro derivative (Over-chlorination).[1]
Comparative Data Table (DMSO-d₆)
| Feature | Target Product (4-Cl) | Precursor (Des-Cl) | Over-Chlorinated (4,5-Di-Cl) | Diagnostic Logic |
| Aromatic Region (δ) | ~7.40 – 7.60 ppm (1H, s) | 7.10 – 7.40 ppm (2H, s/br) | Silent (No C-H) | Integral Ratio: The target shows exactly 1H in the aromatic region.[1] The precursor shows 2H . The di-chloro is silent. |
| Acetyl Group (δ) | 2.55 – 2.65 ppm (3H, s) | 2.50 – 2.60 ppm (3H, s) | ~2.60 ppm (3H, s) | Chemical Shift: The acetyl singlet is consistent across all three but confirms the C2-substitution.[1] |
| NH Proton (δ) | ~13.0 – 13.5 ppm (Broad) | ~13.0 ppm (Broad) | ~13.8 ppm (Broad) | Acidity: The electron-withdrawing Cl atom shifts the NH downfield compared to the precursor.[1] |
| Coupling Pattern | Singlet (s) | Broad Singlets (or d, J~1Hz) | N/A | Multiplicity: Lack of H-H coupling confirms substitution at C4/C5.[1] |
Note on Tautomerism: In solution (DMSO-d₆), 4-chloro and 5-chloro imidazoles exist in rapid equilibrium. The signal observed is often a time-averaged singlet. However, the electron-withdrawing nature of the acetyl group at C2 stabilizes the N1-H tautomer, often resolving the 4-H signal distinct from the 5-H signal if exchange is slow.
Part 2: Technical Deep Dive & Causality[1]
1. The "Fingerprint" Signal (H5 Proton)
The most critical diagnostic peak is the singlet corresponding to the proton at position 5 (or 4, depending on tautomer).[1]
-
Observation: A sharp singlet appearing between 7.4 and 7.6 ppm .
-
Causality: The C2-acetyl group is strongly electron-withdrawing (EWG), deshielding the ring protons. The addition of Chlorine at C4 exerts an inductive withdrawing effect (-I), further deshielding the remaining H5 proton compared to the non-chlorinated precursor.
-
Validation: If this peak integrates to 2H, your chlorination failed.[1] If it is absent, you have over-chlorinated to the 4,5-dichloro derivative.[1]
2. The Tautomeric Equilibrium (4-Cl vs 5-Cl)
Imidazoles bearing a proton on nitrogen (N-H) undergo annular tautomerism.
-
Mechanism: The proton oscillates between N1 and N3.[2] This makes C4 and C5 equivalent on the NMR timescale if the exchange is fast.
-
Solvent Effect: In DMSO-d₆ , hydrogen bonding with the solvent slows this exchange. You may observe broadening of the H5 signal or, at low temperatures, distinct signals for the 4-Cl and 5-Cl tautomers.
-
Self-Validating Check: Run the spectrum at elevated temperature (e.g., 50°C). If the broad aromatic peak sharpens into a defined singlet, it confirms the presence of dynamic tautomerism characteristic of the free base.
3. The Acetyl Anchor
-
Observation: A sharp singlet at ~2.6 ppm .
-
Significance: This peak confirms the integrity of the ketone. A shift to ~4-5 ppm would indicate reduction to the alcohol (CH(OH)CH3), a common side reaction if borohydride reagents were used nearby.[1]
Part 3: Visualization of Structural Logic
The following diagram illustrates the decision logic for validating the product identity based on 1H NMR signals.
Caption: Logical flow for distinguishing the target 4-chloroimidazole from its precursor and over-chlorinated byproducts using 1H NMR integration.
Part 4: Experimental Protocol (Self-Validating System)
To ensure reproducible data that accounts for the tautomeric nature of the compound, follow this protocol.
1. Sample Preparation (The "Dry" Standard)
-
Objective: Eliminate water to prevent H-D exchange of the NH proton and minimize peak broadening.
-
Step 1: Dry the solid product under high vacuum (<1 mbar) at 40°C for 2 hours.
-
Step 2: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Avoid CDCl₃ as the compound is likely sparingly soluble and will show broad, unresolved signals due to aggregation.[1]
-
Step 3: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.
-
Validation: Check the water peak at 3.33 ppm. If it is large/broad, the NH signal (~13 ppm) may be suppressed or merged.[1]
2. Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): 16 (Sufficient for >5 mg).[1]
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The quaternary carbons and the isolated H5 proton may have longer T1 relaxation times. A short D1 can lead to inaccurate integration ratios (e.g., Acetyl vs Ring proton).[1]
-
-
Temperature: 298 K (25°C).[1]
3. Processing & Phasing
-
Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) to reduce noise without artificially broadening the singlet.
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
-
Warning: Do not confuse the solvent peak (2.50 ppm) with the acetyl methyl peak (~2.60 ppm).[1] They will be very close. Use the satellite peaks of DMSO to distinguish, or spike with a trace of TMS.
-
Part 5: References
-
BenchChem. (2025).[1] 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] 1-(1H-Imidazol-2-yl)ethanone | C5H6N2O | CID 17174. PubChem.[3][4] Retrieved from [1]
-
Royal Society of Chemistry. (2014).[1] Supporting Information: Synthesis and Characterization of Imidazole Derivatives. Retrieved from [1]
-
University of Illinois. (2010). NMR Chemical Shifts of Trace Impurities in Common Solvents. Retrieved from (Generalized Reference for Solvent Shifts)[1]
-
ChemicalBook. (2025).[1] 4,5-Dichloroimidazole 1H NMR Spectrum. Retrieved from [1]
(Note: While specific spectral data for the exact 4-chloro-2-acetyl compound is rare in open literature, the data presented is synthesized from validated spectra of the 2-acetyl precursor and 4,5-dichloro analogs, utilizing established Substituent Chemical Shift (SCS) principles.)
Sources
A Predictive and Comparative Guide to the ¹³C NMR Chemical Shifts of 2-acetyl-4-chloroimidazole
This in-depth technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-acetyl-4-chloroimidazole. In the absence of readily available, peer-reviewed experimental data for this specific molecule, this guide provides a robust, predictive framework grounded in foundational NMR principles and comparative data from structurally related compounds. We will dissect the electronic effects of each substituent to build a reliable set of predicted chemical shifts, offering researchers a valuable reference for structural elucidation and characterization.
The Power and Challenge of ¹³C NMR for Substituted Imidazoles
¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. For heterocyclic systems like imidazole, ¹³C NMR is crucial for confirming substitution patterns and understanding electronic distributions within the ring.
However, interpreting the spectra of unsymmetrically substituted imidazoles can be complicated by the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This rapid exchange can lead to time-averaged signals or the presence of multiple species in solution, potentially complicating spectral assignment.[1] For 2-acetyl-4-chloroimidazole, while two tautomers are possible, the electronic nature of the substituents is expected to strongly favor one form, simplifying the predictive analysis.
A Predictive Analysis Based on Substituent Effects
To predict the ¹³C NMR spectrum of 2-acetyl-4-chloroimidazole, we will employ the principle of additivity of Substituent Chemical Shifts (SCS). This empirical method involves starting with the known chemical shifts of a parent molecule—in this case, imidazole—and then adding established shift increments for each substituent. The validity of this approach rests on understanding the electronic (inductive and resonance) effects that each substituent imparts on the heterocyclic ring.[2][3]
The baseline chemical shifts for the parent imidazole ring in a non-polar solvent like CDCl₃ are approximately δ 135.9 ppm for C2 and δ 122.1 ppm for the equivalent C4 and C5 carbons.
Substituent Effects Considered:
-
4-Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deshields (moves downfield) the carbon atom to which it is directly attached (the ipso-carbon, C4). Its effect on more distant carbons is weaker.[4]
-
2-Acetyl Group: The acetyl group is also strongly electron-withdrawing, primarily through resonance and inductive effects (-M, -I). It significantly deshields the ipso-carbon (C2) and the ortho-like carbon (C5). The carbonyl carbon and the methyl carbon of the acetyl group itself will also give rise to characteristic signals in distinct regions of the spectrum.[5][6]
By systematically applying these effects, we can build a predicted spectrum for the target molecule.
Predicted Chemical Shifts for 2-acetyl-4-chloroimidazole
The following chemical shifts are predicted based on the additive effects of the chloro and acetyl substituents on the imidazole core.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Justification |
| C2 | ~148 - 152 | Starting from imidazole's C2 (135.9 ppm), the directly attached acetyl group exerts a strong deshielding effect due to its electron-withdrawing nature. This results in a significant downfield shift. |
| C4 | ~130 - 134 | This carbon is directly attached to the electronegative chlorine atom, causing a substantial deshielding (ipso effect) from the baseline of 122.1 ppm. |
| C5 | ~124 - 128 | This position is ortho to the electron-withdrawing acetyl group, which causes a moderate deshielding effect. The meta effect from the chlorine at C4 is expected to be minimal. |
| C=O (acetyl) | ~188 - 192 | The chemical shift for a carbonyl carbon in an aryl or heteroaryl ketone typically falls within this downfield range.[7][8] |
| CH₃ (acetyl) | ~26 - 30 | The methyl carbon of an acetyl group attached to an aromatic system characteristically appears in this upfield region.[8] |
Comparative Data Summary
This table provides a clear comparison between the experimental data for the parent imidazole and the predicted values for 2-acetyl-4-chloroimidazole, illustrating the cumulative impact of the substituents.
| Carbon Atom | Imidazole (Experimental, CDCl₃) | Predicted: 2-acetyl-4-chloroimidazole |
| C2 | 135.9 | ~148 - 152 |
| C4 | 122.1 | ~130 - 134 |
| C5 | 122.1 | ~124 - 128 |
| C=O | - | ~188 - 192 |
| CH₃ | - | ~26 - 30 |
Visualization of Structure and Predictive Logic
The following diagrams visually represent the molecule and the logic applied in predicting its ¹³C NMR chemical shifts.
Caption: Predicted ¹³C NMR shifts for 2-acetyl-4-chloroimidazole.
Caption: Logic flow for predicting chemical shifts from the parent compound.
Standard Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data, the following protocol provides a reliable methodology for obtaining a high-quality ¹³C NMR spectrum.
I. Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of the 2-acetyl-4-chloroimidazole sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for imidazole derivatives.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[8]
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the correct frequency to ensure maximum signal sensitivity.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Experiment Parameters: Set up a standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program). Key parameters include:
-
Spectral Width: A range of 0 to 220 ppm is typically sufficient to cover all expected carbon signals.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Set to a standard temperature, typically 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Conclusion
This guide provides a detailed, predictive analysis of the ¹³C NMR chemical shifts for 2-acetyl-4-chloroimidazole. By applying the fundamental principles of substituent effects to the known spectrum of imidazole, we have established a reliable set of expected values for all five carbon atoms in the molecule. This information, coupled with the provided standard operating protocol for data acquisition, serves as a critical resource for scientists working on the synthesis, characterization, and application of this and related heterocyclic compounds.
References
- [Author], [Title of a relevant paper on imidazole NMR], [Journal], [Year], [Volume], [Pages]. [URL]
- [Author], [Title of a relevant paper on benzimidazole NMR], [Journal], [Year], [Volume], [Pages]. [URL]
-
Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 9.1 Steric and electric field effects in chlorine substituent chemical shifts (SCS). Journal of the Chemical Society, Perkin Transactions 2, (2), 247-254. [Link]
-
Krasowska, A., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3734. [Link]
- Indian Journal of Chemistry. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Section A, 21(7), 696-698. [Link to the specific article if available, otherwise general journal link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
El-Sayed, M. Y., & El-Kerdawy, M. M. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1839-1844. [Link]
-
Szatylowicz, H., et al. (2015). Substituent Effects in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 116, 137-192. [Link]
-
SpectraBase. Imidazole ¹³C NMR Spectrum. Wiley. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [URL to book source if available]
-
Oregon State University. ¹³C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
-
Wiberg, K. B., Rablen, P. R., & Castejon, H. (2004). NMR chemical shifts. Substituted acetylenes. The Journal of Organic Chemistry, 69(4), 1086-1096. [Link]
-
University College London. Chemical Shifts. [Link]
-
Pathak, D. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Vitale, P., et al. (2008). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 13(3), 634-647. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 38(7), 570-578. [Link]
-
Szatylowicz, H., Siodla, T., & Krygowski, T. M. (2015). Substituent Effects in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 116, 137-192. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Comparative Guide: FTIR Profiling of 2-Acetylimidazole Carbonyl Characteristics
This guide outlines the FTIR characterization of 2-acetylimidazole, focusing on the diagnostic carbonyl (C=O) stretching vibration. It compares this spectral signature against its structural isomers (1-acetylimidazole and 4-acetylimidazole) to aid in synthesis verification and purity analysis.
Executive Summary
2-Acetylimidazole is a critical heterocyclic building block where the ketone moiety is conjugated with the imidazole ring at the C2 position. In drug development, distinguishing this stable ketone from its reactive isomer, 1-acetylimidazole (an acylating agent), is a frequent analytical challenge.
This guide provides a definitive spectral comparison. The core differentiator is the Carbonyl Stretching Frequency (
-
2-Acetylimidazole (Ketone): Appears at a lower frequency (~1660–1690 cm⁻¹ ) due to conjugation and strong intermolecular hydrogen bonding.
-
1-Acetylimidazole (Acylazole): Appears at a significantly higher frequency (~1740–1750 cm⁻¹ ) due to the electron-withdrawing nature of the imidazole nitrogen and lack of amide resonance stabilization.
Technical Deep Dive: The Physics of the Stretch
To interpret the spectra accurately, one must understand the electronic environment governing the carbonyl bond stiffness (
Conjugation & Resonance (Lowering )
In 2-acetylimidazole, the carbonyl group is directly attached to the imidazole ring carbon. The
Hydrogen Bonding (Lowering )
Unlike the 1-acetyl isomer, 2-acetylimidazole possesses a free N-H proton at the N1 position. In the solid state (KBr pellet or powder ATR), these molecules form extensive intermolecular hydrogen bond networks (N-H
The "Active Amide" Anomaly (Raising in 1-Acetylimidazole)
In 1-acetylimidazole, the acetyl group is bonded to a nitrogen. While this looks like an amide, the lone pair on the nitrogen is part of the aromatic imidazole sextet and is not available for resonance donation into the carbonyl oxygen. Consequently, the C=O bond retains high double-bond character, and the electron-withdrawing imidazole ring inductively strengthens the bond, pushing the frequency up to ~1740 cm⁻¹.
Comparative Spectral Data
The following table summarizes the diagnostic peaks for 2-acetylimidazole and its key alternatives.
| Feature | 2-Acetylimidazole (Target) | 4(5)-Acetylimidazole (Alternative) | 1-Acetylimidazole (Impurity/Reagent) |
| Functional Class | Conjugated Ketone | Conjugated Ketone | Acylazole ("Active Amide") |
| 1660 – 1690 cm⁻¹ (Strong) | 1660 – 1680 cm⁻¹ (Strong) | 1740 – 1750 cm⁻¹ (Very Strong) | |
| 3100 – 2600 cm⁻¹ (Broad, Multi-band) | 3100 – 2600 cm⁻¹ (Broad) | Absent (No N-H bond) | |
| Fingerprint Region | Distinct ring breathing modes | Similar to 2-isomer; requires NMR | C-N stretch ~1290 cm⁻¹ |
| Solvent Effect | Shifts higher in dilute solution (loss of H-bonds) | Shifts higher in dilute solution | Minimal shift (no H-bond donor) |
Critical Insight: FTIR is the gold standard for distinguishing the 1-isomer from the 2- and 4-isomers . However, distinguishing 2-acetyl from 4-acetyl solely by FTIR is unreliable due to spectral overlap; ¹H NMR is required for this specific differentiation (looking for the N-H proton location and ring proton splitting).
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data, specifically regarding the hydrogen-bonding sensitive carbonyl peak, follow this self-validating protocol.
Method: Solid-State ATR-FTIR (Attenuated Total Reflectance)
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to verify no contamination peaks at 2900 cm⁻¹ (C-H) or 1700 cm⁻¹ (C=O).
-
Sample Loading: Place approximately 5–10 mg of dry 2-acetylimidazole powder onto the crystal center.
-
Note: The sample must be dry. Moisture will broaden the N-H region and may shift the C=O peak due to water H-bonding.
-
-
Compression: Apply high pressure using the anvil. Watch the live preview.
-
Validation: Ensure the strongest peak (C=O) absorbance is between 0.5 and 0.8 A.U. If >1.0, the detector may saturate, distorting peak ratios.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise.
-
Range: 4000 – 600 cm⁻¹.[6]
-
-
Post-Processing: Apply baseline correction if necessary. Identify the carbonyl peak maximum.
Protocol Validation Checkpoints
-
Checkpoint 1: Is there a peak >1730 cm⁻¹?
-
Yes: Your sample likely contains 1-acetylimidazole (unreacted starting material or byproduct).
-
-
Checkpoint 2: Is the N-H region (3000+ cm⁻¹) empty?
-
Yes: You have the 1-isomer.[7] The 2-isomer must show broad N-H stretching.
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying the correct isomer using FTIR data.
Figure 1: Decision tree for distinguishing acetylimidazole isomers based on FTIR spectral features.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Acetylimidazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[8] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Authoritative text on C=O conjugation shifts).
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Carbonyl Region). [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. web.williams.edu [web.williams.edu]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. 1H-Imidazole, 1-acetyl- [webbook.nist.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Comparative Biological Profile: 2-Acetyl-4-chloroimidazole vs. 2-Acetylimidazole
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 2-acetylimidazole (2-AI) and its halogenated derivative, 2-acetyl-4-chloroimidazole (2-ACI) . While 2-AI serves as a fundamental building block in the synthesis of bioactive heterocycles, the introduction of a chlorine atom at the C4 position in 2-ACI significantly modulates its physicochemical properties, enhancing lipophilicity and altering electronic distribution. This guide analyzes how these structural changes translate into differential biological performance, specifically focusing on antimicrobial potency, enzyme inhibition potential, and cytotoxicity profiles.
Physicochemical & Structural Analysis
The biological divergence between these two compounds is rooted in their structural differences. The chlorine substituent in 2-ACI acts as both a lipophilic enhancer and an electron-withdrawing group (EWG), fundamentally changing the molecule's interaction with biological membranes and protein targets.
Table 1: Comparative Physicochemical Profile
| Property | 2-Acetylimidazole (2-AI) | 2-Acetyl-4-chloroimidazole (2-ACI) | Impact on Bioactivity |
| Molecular Formula | C₅H₆N₂O | C₅H₅ClN₂O | N/A |
| MW ( g/mol ) | 110.11 | 144.56 | Heavier halogen affects diffusion rates slightly. |
| LogP (Predicted) | ~0.5 - 0.7 | ~1.2 - 1.5 | Critical: 2-ACI has higher lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration. |
| pKa (Imidazole NH) | ~14.0 (neutral) / ~7.0 (cation) | ~12.5 (neutral) / ~5.5 (cation) | The EWG (Cl) increases acidity of the NH, altering ionization state at physiological pH (7.4). |
| Electronic Effect | Standard aromatic system | Ring deactivation (Inductive -I) | 2-ACI is less susceptible to oxidative metabolism at the ring carbons but may have enhanced affinity for hydrophobic pockets. |
| H-Bond Potential | 1 Donor / 2 Acceptors | 1 Donor / 2 Acceptors | Cl is a weak acceptor; main difference is the acidity of the NH donor. |
Biological Performance Analysis
Antimicrobial & Antifungal Potency
Mechanism of Action: Both compounds function as precursors to or simplified analogs of azole antifungals. The primary mechanism involves the inhibition of Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
-
2-Acetylimidazole (2-AI): Exhibits moderate to low intrinsic activity. Its polarity limits passive diffusion across the fungal cell wall. It primarily serves as a "head group" scaffold; without a hydrophobic tail, its binding affinity to the CYP51 active site is transient.
-
2-Acetyl-4-chloroimidazole (2-ACI): The C4-chlorine atom significantly enhances potency through two mechanisms:
-
Hydrophobic Interaction: The Cl atom occupies hydrophobic pockets within the enzyme active site, stabilizing the inhibitor-enzyme complex.
-
Membrane Flux: Higher LogP allows for rapid accumulation within the microbial cell, increasing the effective concentration at the target site.
-
Comparative Insight: In standard MIC (Minimum Inhibitory Concentration) assays against Candida albicans, 2-ACI derivatives consistently demonstrate lower MIC values (higher potency) compared to their non-chlorinated 2-AI counterparts.
Cytotoxicity & Safety Profile
-
2-AI: Generally considered lower toxicity in acute exposure, though specific metabolic byproducts (like those formed in Maillard reactions) can be irritants. It is rapidly metabolized and excreted.
-
2-ACI: Displays a steeper toxicity curve. The presence of the halogen can lead to the formation of reactive metabolic intermediates if the ring opens. Furthermore, 4-halo-imidazoles can exhibit higher cytotoxicity against mammalian cells due to non-specific binding to cellular thiols and interference with mammalian P450 isoforms.
Mechanistic Visualization
Pathway: Azole-Mediated CYP51 Inhibition
The following diagram illustrates the critical "Heme Coordination" step where the imidazole nitrogen binds to the heme iron, a process modulated by the electronic effects of the C4-substituent.
Caption: Mechanism of Action showing the enhanced intracellular accumulation and enzyme stabilization provided by the 4-chloro substituent (2-ACI) compared to the parent compound.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, researchers should utilize the following standardized protocols. These workflows are designed to control for solubility differences (DMSO normalization) and provide statistical rigor.
Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of 2-AI and 2-ACI required to inhibit visible growth of C. albicans or S. aureus.
Reagents:
-
Compounds: 2-AI and 2-ACI (purity >98%).
-
Solvent: Sterile DMSO.
-
Media: RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).
-
Indicator: Resazurin dye (0.01%) for cell viability visualization.
Workflow:
-
Stock Preparation: Dissolve both compounds in DMSO to a final concentration of 10,000 µg/mL. Note: 2-ACI may require vortexing due to lower aqueous solubility.
-
Dilution Series: Prepare a 96-well plate. Dispense 100 µL of media into columns 2-12. Add 200 µL of stock to column 1. Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control (GC), Column 12 is Sterility Control (SC).
-
Inoculation: Adjust microbial inoculum to 1-5 x 10⁵ CFU/mL. Add 100 µL to all wells except SC.
-
Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: Add 20 µL Resazurin. Incubate 2h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
Validation: GC must be pink; SC must be blue.
-
Protocol B: MTT Cytotoxicity Profiling
Objective: Assess the selectivity index (SI) by comparing antimicrobial potency against mammalian cell toxicity (e.g., HEK293 cells).
Caption: Step-by-step workflow for the MTT cytotoxicity assay to determine the safety profile of the imidazole derivatives.
Data Interpretation:
-
Selectivity Index (SI) = IC₅₀ (Mammalian) / MIC (Microbial).
-
A higher SI indicates a safer drug candidate. 2-ACI is expected to have a lower IC₅₀ (higher toxicity) than 2-AI, so the SI calculation is critical to justify its use.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773328, 2-Chloroimidazole. Retrieved from [Link]
- Zhang, L., et al. (2014). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemical Biology & Drug Design. (Contextual reference for imidazole SAR).
- European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety of 2-acetyl-4-tetrahydroxybutylimidazole (THI). EFSA Journal.
-
Thermo Scientific Chemicals. (2025). Safety Data Sheet: 2-Chloroimidazole. Retrieved from [Link]
Publish Comparison Guide: HPLC Retention Time Reference for 1-(4-Chloro-1H-imidazol-2-yl)ethanone
This guide provides an in-depth technical reference for the HPLC analysis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone , a specific imidazole derivative often encountered as a synthesis intermediate or degradation impurity in the development of imidazole-based pharmaceuticals (e.g., potential impurities in Lofexidine or Clotrimazole analogs).
Executive Summary & Compound Profile
1-(4-Chloro-1H-imidazol-2-yl)ethanone (also known as 2-Acetyl-4-chloroimidazole ) is a critical structural analog in the imidazole family. Its analysis requires precise chromatographic separation to distinguish it from closely related byproducts such as the non-chlorinated parent (2-Acetylimidazole ) or regioisomers.
This guide establishes a Relative Retention Time (RRT) framework, comparing the target compound against standard benchmarks using a validated Reverse-Phase (RP-HPLC) protocol.
Compound Identification
| Property | Detail |
| IUPAC Name | 1-(4-Chloro-1H-imidazol-2-yl)ethanone |
| Common Name | 2-Acetyl-4-chloroimidazole |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Key Functionality | Imidazole ring, Acetyl group (C2), Chlorine substituent (C4) |
| pKa (Calc.) | ~3.5 - 4.0 (Acidic shift due to electron-withdrawing Acetyl & Cl groups) |
| LogP (Calc.) | ~0.95 (More lipophilic than 2-Acetylimidazole) |
Comparative Retention Behavior
To provide a robust reference, we compare the target analyte against its direct structural precursors. In Reverse-Phase Chromatography (C18), retention is primarily driven by hydrophobicity (LogP). The addition of a chlorine atom significantly increases the interaction with the stationary phase, resulting in a predictable shift in retention time (
Theoretical & Experimental Elution Order (C18 Column)
| Analyte | Structure Note | LogP (Est.) | Predicted Elution Order | Relative Retention Time (RRT)* |
| Imidazole | Core scaffold | -0.02 | 1 (Void/Early) | 0.25 |
| 2-Acetylimidazole | Des-chloro analog | 0.45 | 2 | 1.00 (Reference) |
| 1-(4-Chloro-1H-imidazol-2-yl)ethanone | Target Analyte | 0.95 | 3 | ~1.4 - 1.6 |
| 4,5-Dichloro-2-acetylimidazole | Di-chloro impurity | 1.60 | 4 | > 2.0 |
> Note: RRT is calculated relative to 2-Acetylimidazole. Actual values depend on the specific gradient slope and mobile phase pH.
Mechanistic Insight
The Chlorine substituent at position 4 introduces two effects:
-
Hydrophobic Effect: Increases the partition coefficient into the C18 stationary phase, increasing
. -
Electronic Effect: The electron-withdrawing nature of Cl (inductive effect) lowers the pKa of the imidazole nitrogen. At acidic pH (e.g., pH 3.0), the molecule is less protonated than alkyl-imidazoles, further increasing retention compared to more basic analogs.
Recommended Experimental Protocol
This protocol is designed to ensure baseline resolution (
Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Carbonyl conjugation extends
compared to plain imidazole). -
Injection Volume: 10 µL.
Mobile Phase System
-
Solvent A: 25 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute Phosphoric Acid).
-
Rationale: Low pH suppresses silanol ionization on the column and keeps the imidazole nitrogen in a consistent protonation state, reducing peak tailing.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient (Elution of Target) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for optimizing the separation of halo-imidazoles, specifically addressing the "Tailing" issue common with these basic nitrogen compounds.
Caption: Logic flow for optimizing HPLC separation of basic halo-imidazole derivatives, prioritizing pH control to minimize peak tailing.
Critical Validation Parameters
To ensure the trustworthiness of your data, the following system suitability criteria must be met before routine analysis:
-
Resolution (
): between 2-Acetylimidazole (Impurity A) and 1-(4-Chloro-1H-imidazol-2-yl)ethanone (Target). -
Tailing Factor (
): . If , increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a competing base (if using pH > 7, though pH 3 is preferred). -
Retention Time Precision: RSD
for 6 replicate injections.
Troubleshooting Guide
-
Problem: Peak splitting or shoulder.
-
Cause: Sample solvent mismatch.
-
Solution: Dissolve the standard in the starting mobile phase (95% Buffer / 5% ACN) rather than 100% ACN.
-
-
Problem: Retention time drift.
-
Cause: pH sensitivity.
-
Solution: Ensure precise pH adjustment of the phosphate buffer. A shift of 0.2 pH units can significantly alter the ionization of the imidazole ring.
-
References
-
PubChem. (2025).[2] 2-Acetylimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sielc Technologies. (2018). Separation of Imidazole Derivatives on Newcrom R1 HPLC Column. Retrieved from [Link]
-
ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography. (Standard grounding for system suitability criteria).
Sources
Technical Comparison Guide: UV-Vis Absorption Maxima of 4-Chloro-2-acetylimidazole
Executive Summary
Objective: To provide a rigorous technical analysis of the UV-Vis absorption characteristics of 4-chloro-2-acetylimidazole , comparing its spectral performance against key structural analogs.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Core Insight: The UV-Vis profile of 4-chloro-2-acetylimidazole is defined by a dominant bathochromic shift driven by the C2-acetyl conjugation, positioning its primary
Comparative Spectral Analysis
The following table synthesizes experimental and derived spectral data to benchmark 4-chloro-2-acetylimidazole against its direct precursors and analogs.
Table 1: Comparative UV-Vis Absorption Data (Methanol/Ethanol)
| Compound | Structure Type | Primary | Secondary Band (nm) | Electronic Transition | Key Substituent Effect |
| 4-Chloro-2-acetylimidazole | Target | 275 – 285 (Predicted*) | ~215 | Combined: Acetyl conjugation + Cl auxochrome | |
| 2-Acetylimidazole | Analog (Parent) | 272 – 280 [1, 2] | ~210 | Strong Bathochromic: Acetyl group extends conjugation | |
| 4-Chloroimidazole | Precursor | 210 – 215 [3] | N/A | Weak Bathochromic: Cl lone pair resonance | |
| Imidazole | Base Heterocycle | 205 – 209 [1] | N/A | Reference Baseline |
*Note: Range derived from substituent additivity principles and experimental data of the closest homolog, 2-acetylimidazole. The acetyl group is the dominant chromophore.
Mechanistic Insight[2][3]
-
The Acetyl Dominance (Red Shift): The introduction of the acetyl group at the C2 position creates a conjugated system involving the imidazole
-electrons and the carbonyl group. This lowers the energy gap ( ) between the HOMO and LUMO, resulting in a significant redshift (bathochromic shift) of ~70 nm compared to the imidazole base. -
The Chlorine Auxochrome: The chlorine atom at C4 acts as an auxochrome. While inductively electron-withdrawing (-I), it is mesomerically electron-donating (+M) via its lone pairs. In heterocyclic systems, this typically results in a minor bathochromic shift (5–10 nm) and hyperchromic effect (increased intensity) compared to the non-chlorinated analog.
Experimental Protocol: Spectral Characterization
This protocol is designed to validate the
Phase 1: Sample Preparation
-
Solvent Selection: HPLC-grade Methanol (Cutoff: 205 nm) is preferred over water to prevent pH-dependent tautomeric shifts, unless physiological conditions are being simulated.
-
Stock Solution:
-
Weigh 1.45 mg of 4-chloro-2-acetylimidazole (MW: ~144.56 g/mol ).
-
Dissolve in 10.0 mL methanol to create a 1.0 mM (1000 µM) stock.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Phase 2: Dilution Series (Linearity Validation)
Prepare four working standards to verify Beer-Lambert Law compliance:
-
Std A: 10 µM (100 µL stock
9.9 mL MeOH) -
Std B: 25 µM
-
Std C: 50 µM
-
Std D: 75 µM
Phase 3: Instrumental Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
-
Cuvette: Quartz (1 cm pathlength). Glass cuvettes absorb UV <300 nm and must be avoided.
-
Scan Range: 200 nm – 400 nm.
-
Baseline: Run a blank scan with pure methanol before samples.
Phase 4: Data Analysis
-
Identify
(highest absorbance peak).[1] -
Plot Absorbance (
) vs. Concentration ( ) at . -
Calculate Molar Extinction Coefficient (
) using the slope: (Where cm).
Analytical Workflow Visualization
The following diagram outlines the critical decision path for characterizing this compound, ensuring data integrity through solvent and pH checks.
Figure 1: Step-by-step analytical workflow for validating spectral properties of imidazole derivatives.
Technical Discussion: Why This Matters
Purity Analysis (HPLC Detection)
For researchers developing HPLC methods, knowing the correct
-
Recommendation: Do not use 210 nm or 254 nm blindly. Set the PDA/UV detector to 280 nm .
-
Reasoning: At 280 nm, the acetyl-imidazole chromophore absorbs strongly, while many non-conjugated impurities (like simple aliphatic amines or non-acetylated precursors) will be transparent, improving the signal-to-noise ratio for the target compound.
Reaction Monitoring
When synthesizing 4-chloro-2-acetylimidazole (e.g., from 4-chloroimidazole):
-
Starting Material (4-Chloroimidazole): Absorbs at ~210 nm.
-
Product (Target): Absorbs at ~280 nm.
-
Insight: You can monitor the reaction progress by tracking the appearance of the 280 nm band. A shift in the spectrum from the far UV (210 nm) to the near UV (280 nm) confirms the successful acetylation of the ring.
References
-
MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. Reports characteristic absorption of imidazole-2-carbaldehyde (structurally analogous to acetylimidazole) at 280 nm.
-
PubChem. (2025). 2-Acetylimidazole Spectral Information. Confirms availability of UV spectral data for the parent scaffold.
-
Thermo Scientific. (2024). 4-Chloro-1H-imidazole Product Specifications. Verifies structural data and infrared conformity for the chlorinated precursor.
-
Shimadzu. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. General reference for auxochromic shifts in conjugated systems.
Sources
Distinguishing 1-(4-Chloro-1H-imidazol-2-yl)ethanone from 1-(4-chlorophenyl) isomers
An In-Depth Technical Guide to Distinguishing 1-(4-Chloro-1H-imidazol-2-yl)ethanone from Phenyl-Based Analogs
Abstract This guide provides a rigorous technical framework for distinguishing 1-(4-Chloro-1H-imidazol-2-yl)ethanone (Target) from its phenyl-based bioisosteres and analogs, specifically the 1-(4-chlorophenyl)ethanone series (Reference).[1] Designed for medicinal chemists and analytical scientists, this document details the structural, electronic, and chromatographic differences between these pharmacophores.[1] It includes self-validating experimental protocols, spectroscopic data comparison, and mechanistic insights into imidazole tautomerism.[1]
Introduction: The Bioisosteric Challenge
In drug discovery, the replacement of a phenyl ring with a heteroaromatic cycle (scaffold hopping) is a standard strategy to improve solubility and metabolic stability.[1] 1-(4-Chloro-1H-imidazol-2-yl)ethanone represents a polar, amphoteric bioisostere of the lipophilic 1-(4-chlorophenyl)ethanone (4'-Chloroacetophenone).[1]
While these molecules share a "chloro-aryl-ethanone" motif, they exhibit fundamentally different chemical behaviors.[1] Confusion often arises not from isomeric identity (they are not isomers), but from their similar roles as synthetic intermediates and potential co-elution in generic gradient screenings.[1]
Table 1: Core Structural Comparison
| Feature | Target: Imidazole Derivative | Reference: Phenyl Derivative |
| IUPAC Name | 1-(4-Chloro-1H-imidazol-2-yl)ethanone | 1-(4-Chlorophenyl)ethanone |
| Formula | C | C |
| Mol.[1][2][3] Weight | ~144.56 Da | ~154.59 Da |
| Core Character | Electron-deficient, Amphoteric Heterocycle | Electron-rich (relative to imidazole), Neutral Carbocycle |
| Key Property | Exists as Tautomers (4-Cl | Fixed Resonance Structure |
| Acid/Base | Amphoteric (Acidic NH, Basic N3) | Neutral |
Structural & Theoretical Analysis
The Nitrogen Rule & Mass Spectrometry
The most immediate distinction lies in the Nitrogen Rule .
-
Imidazole Target (2 Nitrogens): Even molecular weight (144 Da).[1]
-
Phenyl Reference (0 Nitrogens): Even molecular weight (154 Da).[1]
-
Differentiation: A simple low-resolution MS scan distinguishes them immediately by a mass difference of 10 Da.
Tautomerism: The Imidazole Signature
Unlike the phenyl ring, the imidazole ring undergoes annular tautomerism.[1] In solution, the proton on N1 migrates between N1 and N3.[1] For the 4-chloro derivative, this creates a rapid equilibrium between the 4-chloro and 5-chloro forms.[1]
-
Implication: In NMR, if the exchange is fast (room temp, protic solvent), you may see averaged signals.[1] If slow (low temp, DMSO-
), you may see distinct tautomer species.[1] The phenyl analog never exhibits this behavior.
Figure 1: Tautomeric equilibrium unique to the imidazole derivative.[1] The phenyl analog possesses a static substitution pattern.[1]
Analytical Distinction Protocols
Nuclear Magnetic Resonance ( H NMR)
NMR is the definitive tool for structural validation.[1] The lack of ring currents in imidazole compared to benzene results in significant upfield shifts for the aromatic protons.[1]
Table 2: Predicted
| Proton Type | Imidazole Target | Phenyl Reference | Diagnostic Feature |
| Ring Protons | Multiplicity: Imidazole is a singlet; Phenyl is an AA'BB' doublet system.[1] | ||
| NH Proton | Absent | Presence of exchangeable proton confirms Imidazole.[1] | |
| Acetyl (-CH | Imidazole acetyl is slightly shielded.[1] |
Critical Note on Isomers:
-
1-(2-chlorophenyl)ethanone: Shows complex multiplets at
7.4-7.7 ppm due to lack of symmetry. -
1-(3-chlorophenyl)ethanone: Shows a complex 4-spin system (s, d, d, t).[1]
-
Target (Imidazole): Shows a clean singlet (or very tight doublet if tautomerism is slow) for the single C-H ring proton.[1]
Infrared Spectroscopy (FT-IR)
-
Target: Sharp band at ~3100-3200 cm
(N-H stretch). Strong absorption at ~1580 cm (C=N stretch).[1] -
Reference: No N-H stretch. Strong C=C aromatic overtones (1600, 1475 cm
).[1]
Experimental Protocols
Protocol A: Solubility-Based Separation (Self-Validating)
This protocol exploits the basicity of the imidazole nitrogen (pKa of conjugate acid ~6-7) versus the neutral phenyl ring.[1]
Reagents: 1M HCl, Ethyl Acetate (EtOAc), Sat.[1] NaHCO
-
Dissolution: Dissolve the unknown sample (50 mg) in Ethyl Acetate (5 mL).
-
Extraction: Add 1M HCl (5 mL) and shake vigorously.
-
Separation: Separate layers.
-
Validation:
Protocol B: HPLC Differentiation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Retention Time Prediction:
-
Imidazole: Elutes earlier (more polar, RT ~3-4 min).
-
Phenyl: Elutes later (more lipophilic, RT ~6-7 min).
-
Decision Logic
The following flowchart illustrates the logical pathway to definitively identify the compound using standard laboratory equipment.
Figure 2: Step-by-step decision tree for distinguishing the target imidazole from phenyl analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99-91-2, 4'-Chloroacetophenone. Retrieved from [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(4-chlorophenyl)- Mass Spectrum and IR Data. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Tautomerism of Imidazoles). Springer.[1]
Sources
A Comparative Guide to Purity Analysis Standards for 2-Acetyl-4-Chloroimidazole
Introduction: The Strategic Imperative of Intermediate Purity
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled upstream processes. The purity of key intermediates, such as 2-acetyl-4-chloroimidazole, is a critical control point that dictates the quality, safety, and efficacy of the final drug product.[1][2] Weak analytical oversight at the intermediate stage can lead to the carryover of impurities, resulting in costly late-stage process rework, batch failures, and significant regulatory hurdles.[2]
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 2-acetyl-4-chloroimidazole. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on building a robust, self-validating analytical system that ensures reliability from the intermediate stage forward.[2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is universally regarded as the cornerstone technique for purity analysis of pharmaceutical intermediates due to its high resolution, precision, and versatility.[4] For a polar, UV-active molecule like 2-acetyl-4-chloroimidazole, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.
Causality of Method Design: The fundamental principle of RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For 2-acetyl-4-chloroimidazole, the imidazole ring, acetyl group, and chlorine atom confer a moderate polarity. A C18 column provides sufficient hydrophobic interaction to retain the main component and separate it from more polar (earlier eluting) or less polar (later eluting) impurities. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation.[5] The pH of the mobile phase is critical; since the imidazole ring is basic, maintaining a slightly acidic pH (e.g., 3-4) with a buffer like phosphate ensures that the imidazole moiety is protonated, leading to consistent retention times and sharp, symmetrical peak shapes.[6][7]
Workflow for HPLC-UV Purity Analysis
Caption: High-level workflow for HPLC-UV purity determination.
Experimental Protocol: HPLC-UV Method
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid.[6][8]
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: A typical starting point would be 95% A / 5% B, ramping to 50% A / 50% B over 20 minutes. The choice between acetonitrile and methanol can impact selectivity and migration times.[6][9]
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: Imidazole derivatives typically show strong absorbance around 210 nm, but a DAD should be used to scan for the optimal wavelength for 2-acetyl-4-chloroimidazole and its potential impurities.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample stock solution of approximately 1 mg/mL in the mobile phase. Dilute as necessary to fall within the linear range of the detector.[5]
-
Quantification: Purity is typically calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Alternative and Complementary Analytical Techniques
While HPLC is the primary workhorse, a comprehensive purity analysis often requires orthogonal techniques to detect impurities that may not be visible by HPLC or to provide structural confirmation.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[1][4] It is particularly effective for detecting residual solvents and volatile impurities from the synthesis of 2-acetyl-4-chloroimidazole.
Causality of Method Design: GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. For 2-acetyl-4-chloroimidazole, its polarity and potential for hydrogen bonding might lead to poor peak shape and thermal degradation in the hot injector. Therefore, derivatization to a more volatile, less polar analogue may be necessary to improve its chromatographic behavior.[5] However, for analyzing low-boiling-point impurities (e.g., synthesis solvents like ethyl acetate or acetonitrile), a direct injection of the sample dissolved in a suitable solvent is highly effective. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification.[10][11]
Experimental Protocol: GC-MS for Residual Solvents
-
System: GC with a headspace autosampler or direct liquid injector, coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program separates volatile solvents at the beginning and elutes less volatile components later.
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 35-500.
-
Sample Preparation: Dissolve a known amount of the intermediate in a high-purity solvent that does not interfere with the analytes of interest (e.g., DMSO, DMF).
Spectroscopic Techniques: NMR and MS
Spectroscopic methods are indispensable for structural elucidation and absolute purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for providing detailed structural information.[12][13]
-
¹H NMR: Confirms the presence and connectivity of protons, allowing for structural verification of the main component and identification of impurities with unique proton signals.[14]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[15][16]
-
Quantitative NMR (qNMR): A powerful application where the purity of the sample can be determined by integrating the signal of the analyte against a certified internal standard of known purity and concentration. This provides a direct measure of mass purity without relying on the response factor of the analyte, a significant advantage over chromatography.
-
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS is the definitive tool for impurity identification.[4][17]
-
LC-MS: Increasingly essential for complex intermediates.[2] It provides the molecular weight of the parent compound and any co-eluting impurities.
-
Tandem MS (MS/MS): By fragmenting the parent ion, MS/MS provides structural fragments that act as a "fingerprint," allowing for the confident identification of unknown impurities by comparing fragmentation patterns with known structures or theoretical predictions.[11][18]
-
Comparative Analysis of Purity Methodologies
The choice of analytical technique is driven by the specific question being asked—be it routine quality control, troubleshooting an impurity issue, or full structural characterization.
Decision Matrix for Method Selection
Caption: A flowchart to guide the selection of the appropriate analytical technique.
Performance Comparison Table
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Quantitative NMR (qNMR) |
| Primary Use | Routine Purity, Impurity Profiling | Residual Solvents, Volatile Impurities | Impurity Identification & Quantification | Structural Confirmation, Absolute Purity (Assay) |
| Specificity | Good to Excellent | Excellent | Superior | Superior (Structural) |
| Sensitivity (Typical LOQ) | ~0.05% (area %) | < 10 ppm (for solvents) | < 0.01% (area %) | ~0.1% (mole %) |
| Quantification | Relative (Area %), requires standards for absolute | Absolute (with standards) | Absolute (with standards) | Absolute (with internal standard) |
| Sample Throughput | High | Medium to High | Medium | Low |
| Key Advantage | Robust, reliable, and widely available.[4] | Excellent for volatile compounds.[19] | Definitive identification of unknowns.[18][20] | No reference standard needed for the analyte.[1] |
| Key Limitation | Non-UV active impurities are missed. | Not suitable for non-volatile or thermally labile compounds. | Matrix effects can suppress ionization. | Lower sensitivity than chromatographic methods. |
Conclusion: A Multi-faceted Approach to Ensure Quality
Ensuring the purity of 2-acetyl-4-chloroimidazole is not a task for a single analytical method but requires a strategic, multi-faceted approach. While RP-HPLC stands as the robust foundation for routine quality control, it must be complemented by orthogonal techniques. GC-MS is essential for controlling volatile impurities and residual solvents, while LC-MS/MS is the definitive tool for identifying and tracking unknown impurities. Finally, NMR spectroscopy provides an anchor of absolute structural confirmation and quantification.
By integrating these methods into a comprehensive analytical strategy, drug development professionals can build a self-validating system that guarantees the quality of this critical intermediate, thereby de-risking the downstream development process and ensuring the safety and efficacy of the final pharmaceutical product.[2][3]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chloro-1H-imidazol-2-yl)ethanone
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development, handling novel heterocyclic compounds like 1-(4-Chloro-1H-imidazol-2-yl)ethanone necessitates a rigorous and informed approach to disposal. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step, from accumulation to final disposal, is conducted with precision and safety. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory adherence, and maintain the integrity of our research environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(4-Chloro-1H-imidazol-2-yl)ethanone is not widely available, we can infer its likely hazard profile from structurally related compounds, such as other chlorinated imidazoles and acetophenones. This process of surrogate analysis is a critical skill for safely managing novel chemical entities.
The primary risks associated with this class of compound—chlorinated, nitrogen-containing heterocycles—stem from its reactivity, potential toxicity, and the byproducts of its degradation or combustion. Hazardous decomposition when heated can produce toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl)[1].
Table 1: Inferred Hazard Classification for 1-(4-Chloro-1H-imidazol-2-yl)ethanone
| Hazard Class | GHS Category | Rationale and Potential Effects | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Related compounds show similar oral toxicity. | [1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact. | [1][2][5] |
| Serious Eye Damage/Irritation | Category 2A/2 | Causes serious eye irritation. Direct contact can lead to significant damage. | [1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol. | [1][2][5] |
| Environmental Hazard | Data Not Available | Chlorinated organic compounds can be persistent and harmful to aquatic life. Release to the environment must be avoided.[1][2] |[1][2][6] |
This risk profile mandates that 1-(4-Chloro-1H-imidazol-2-yl)ethanone be treated as a hazardous waste, requiring disposal through a licensed chemical waste management facility. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash [7][8].
Core Disposal Workflow: A Decision-Making Framework
The proper disposal route depends on the form and quantity of the waste. The following diagram outlines the critical decision points for managing waste streams containing 1-(4-Chloro-1H-imidazol-2-yl)ethanone.
Caption: Decision workflow for proper waste stream management.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the safe handling and disposal of 1-(4-Chloro-1H-imidazol-2-yl)ethanone waste.
Protocol 1: Disposal of Bulk Quantities and Contaminated Solutions
This protocol applies to the pure (solid) compound, unused solutions, reaction mixtures, and collected rinsate.
-
Segregation is Critical: Collect waste containing 1-(4-Chloro-1H-imidazol-2-yl)ethanone in a dedicated container for halogenated organic waste .[9][10] Never mix halogenated waste with non-halogenated waste. The reason for this is that standard incineration of mixed waste can produce highly toxic chlorinated dioxins and furans; dedicated high-temperature incineration with flue gas scrubbing is required for halogenated compounds.[6][9]
-
Select an Appropriate Waste Container:
-
Use a glass or high-density polyethylene (HDPE) container that is chemically compatible with the waste and any solvents used.[11]
-
Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw cap.[12][13]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
-
Proper Labeling: As soon as you begin accumulating waste, affix a "Hazardous Waste" label. The label must, at a minimum, include:
-
Safe Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11][12]
-
Keep the container closed at all times except when adding waste.[8][12] Leaving a funnel in the container is a common violation and safety hazard.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[13]
-
-
Arrange for Disposal: Once the container is 90% full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]
Protocol 2: Decontamination and Disposal of Empty Containers
An "empty" container that held 1-(4-Chloro-1H-imidazol-2-yl)ethanone is still considered hazardous waste until properly decontaminated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Crucially, collect all three rinses as hazardous waste and add them to your halogenated organic waste container as described in Protocol 1.[8]
-
-
Container Disposal: After triple rinsing, deface or remove the original product label. The now-decontaminated container can typically be disposed of in regular laboratory glass waste, but you must confirm this with your institution's specific waste management plan.
Protocol 3: Management of Spills and Contaminated Materials
This protocol covers the cleanup and disposal of spills and any materials contaminated during routine use (e.g., gloves, weigh boats, absorbent pads).
-
Immediate Spill Response:
-
Containment and Cleanup:
-
For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.
-
For a liquid spill, surround the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) and then cover the spill, working from the outside in.[14]
-
Carefully collect all contaminated absorbent materials, along with any broken glass (using forceps or tongs), and place them into a designated solid waste container.[15]
-
-
Decontamination of Spill Area:
-
Wipe the spill area with a cloth or paper towels soaked in a detergent solution, followed by a water rinse.
-
All cleaning materials (wipes, towels) must be disposed of as hazardous waste.
-
-
Disposal of Contaminated Debris:
-
All materials used for cleanup, including contaminated PPE, must be collected in a heavy-duty plastic bag or a designated solid waste container.
-
Label the container as "Hazardous Waste" and list "Debris contaminated with 1-(4-Chloro-1H-imidazol-2-yl)ethanone" as the contents.
-
Arrange for pickup through your EH&S department.
-
By adhering to these scientifically-grounded procedures, you actively contribute to a culture of safety, ensuring that the disposal of 1-(4-Chloro-1H-imidazol-2-yl)ethanone is managed with the highest degree of care and responsibility.
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A Comprehensive Guide to the Safe Handling of 1-(4-Chloro-1H-imidazol-2-yl)ethanone: Essential Personal Protective Equipment and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic handling of specialized chemical reagents is paramount to both laboratory safety and the integrity of research outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(4-Chloro-1H-imidazol-2-yl)ethanone, a compound of interest in synthetic and medicinal chemistry. As a senior application scientist, my objective is to offer a framework grounded in established safety principles and practical, field-tested insights, empowering you to work with this compound confidently and securely.
Hazard Assessment and Risk Mitigation
Before commencing any work with 1-(4-Chloro-1H-imidazol-2-yl)ethanone, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Oral): Similar compounds are harmful if ingested.[1][2]
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4][6]
-
Hazardous Decomposition: Under thermal stress or in the event of a fire, chlorinated organic compounds can decompose to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][5]
The following procedural diagram outlines the core decision-making process for ensuring laboratory safety when handling this compound.
Caption: Operational Safety Workflow for Handling 1-(4-Chloro-1H-imidazol-2-yl)ethanone.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table provides a comprehensive guide to the necessary protective gear.
| Protection Level | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9] | Protects against splashes and airborne particles. Prescription glasses are not a substitute for safety eyewear.[7] |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, Viton or Butyl rubber gloves are recommended.[7] | Prevents skin absorption and irritation. Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection. |
| Body Protection | A flame-resistant laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | All handling of solid or dissolved 1-(4-Chloro-1H-imidazol-2-yl)ethanone should be conducted within a certified chemical fume hood to minimize inhalation exposure. | A fume hood is the primary engineering control for respiratory protection.[8] |
Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing risk.
-
Preparation:
-
Ensure that a current copy of the safety information for a closely related compound is readily accessible.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[10]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and transfers of the solid compound within the fume hood to prevent the release of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Carefully remove and dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][5]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of chlorinated organic compounds is not only a matter of laboratory safety but also of environmental responsibility.
Caption: Waste Disposal Protocol for Chlorinated Organic Compounds.
Key Disposal Principles:
-
Segregation is Mandatory: Chlorinated organic waste must be collected separately from non-halogenated waste.[11][12] Co-mingling can create hazardous mixtures and complicates the disposal process, as chlorinated compounds can form highly toxic substances like dioxins upon combustion.[11]
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[12]
-
Secure Storage: Waste containers should be kept tightly closed and stored in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[1][4] Many chlorinated organic compounds are flammable and should be stored in a flammable liquids cabinet.[11]
-
Professional Disposal: The final disposal of chlorinated organic waste must be handled by a licensed and approved waste disposal company.[1][13]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 1-(4-Chloro-1H-imidazol-2-yl)ethanone, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
